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2-methylbenzene-1-sulfonoimidamide Documentation Hub

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  • Product: 2-methylbenzene-1-sulfonoimidamide
  • CAS: 2624134-63-8

Core Science & Biosynthesis

Foundational

synthesis of 2-methylbenzene-1-sulfonoimidamide from o-toluenesulfonamide

This guide details the synthesis of 2-methylbenzene-1-sulfonimidamide (also known as o-toluenesulfonimidamide) starting directly from 2-methylbenzene-1-sulfonamide (o-toluenesulfonamide). Unlike the synthesis of sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis of 2-methylbenzene-1-sulfonimidamide (also known as o-toluenesulfonimidamide) starting directly from 2-methylbenzene-1-sulfonamide (o-toluenesulfonamide).

Unlike the synthesis of sulfonamides, the conversion of a sulfonamide (


) to a sulfonimidamide (

) represents a challenging chemoselective O-to-N exchange . Direct amination is thermodynamically unfavorable. The scientifically robust approach requires the generation of a reactive sulfonimidoyl chloride intermediate.

Target Molecule: 2-methylbenzene-1-sulfonimidamide Starting Material: 2-methylbenzene-1-sulfonamide (o-toluenesulfonamide) CAS Registry (SM): 88-19-7 Reaction Class: Deoxy-imination / Nucleophilic Substitution

Part 1: Strategic Analysis & Retrosynthesis

The transformation of a sulfonamide to a sulfonimidamide requires the substitution of one oxo-ligand on the sulfur(VI) center with an imino group.[1] This cannot be achieved via direct condensation with ammonia due to the high stability of the


 bond.
The Chemoselectivity Paradox

Treating a primary sulfonamide with chlorinating agents (e.g.,


, 

) typically attacks the nitrogen, leading to sulfonyl chlorides (

) or unstable phosphazenes. To successfully exchange the oxygen while retaining the nitrogen, the nitrogen atom must be electronically "locked" (protected) to direct the activation toward the oxygen atom.

The Validated Pathway:

  • N-Protection: Steric shielding of the sulfonamide nitrogen (e.g., Silyl protection).

  • Oxidative Chlorination: Activation of the

    
     bond using a phosphonium species to form the Sulfonimidoyl Chloride .
    
  • Aminolysis: Displacement of the chloride by ammonia.

  • Deprotection: Removal of the directing group.

Mechanistic Pathway (DOT Diagram)

G SM o-Toluenesulfonamide (Ar-SO2-NH2) Prot N-Protected Intermediate (Ar-SO2-NH-PG) SM->Prot Protection (TBDPS-Cl) Act Activated Phosphonium Species [Ar-S(O)(OPPh3)-NH-PG]+ Prot->Act PPh3, Cl2/C2Cl6 (Appel Conditions) SIC Sulfonimidoyl Chloride (Ar-S(O)(=N-PG)Cl) Act->SIC - OPPh3 Prod_Prot Protected Sulfonimidamide (Ar-S(O)(=N-PG)NH2) SIC->Prod_Prot NH3 (g) or (aq) (Aminolysis) Final 2-methylbenzene- 1-sulfonimidamide Prod_Prot->Final Deprotection (TBAF)

Caption: Stepwise conversion of sulfonamide to sulfonimidamide via the critical Sulfonimidoyl Chloride intermediate.[2][3][4][5]

Part 2: Detailed Experimental Protocol

This protocol utilizes the **Triphenylphosphine Dichloride ($ \text{PPh}_3\text{Cl}_2


 \text{PCl}_5 $) method due to milder conditions, higher functional group tolerance, and reduced risk of side reactions (e.g., C-chlorination of the methyl group).
Reagents & Materials Table
ReagentEquiv.[2][3][6]RoleSafety Note
o-Toluenesulfonamide 1.0SubstrateIrritant
TBDPS-Cl 1.2Protecting GroupCorrosive, Moisture Sensitive
Imidazole 2.5Base (Protection)Irritant
Triphenylphosphine (

)
1.5ActivatorToxic to aquatic life
Hexachloroethane (

)
1.5Chlorine SourcePossible Carcinogen
Triethylamine (

)
2.0Base (Activation)Flammable, Corrosive
Ammonia (

)
ExcessNucleophileToxic Gas/Corrosive Solution
TBAF (1M in THF) 1.5DeprotectionToxic, Corrosive
Step 1: N-Protection (TBDPS-Protection)

Objective: Prevent N-chlorination and direct reaction to the oxygen atom.

  • Dissolve 2-methylbenzene-1-sulfonamide (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

    
     or Ar).
    
  • Add Imidazole (25 mmol) followed by tert-butyldiphenylsilyl chloride (TBDPS-Cl) (12 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc) to yield

    
    -TBDPS-2-methylbenzenesulfonamide.
    
Step 2: Formation of Sulfonimidoyl Chloride

Objective: The critical O-to-Cl exchange.

  • Dissolve Triphenylphosphine (15 mmol) and Hexachloroethane (15 mmol) in anhydrous

    
     (30 mL) at RT. Stir for 15 minutes to generate 
    
    
    
    in situ (solution turns slightly yellow/turbid).
  • Add Triethylamine (20 mmol).

  • Add the

    
    -TBDPS-sulfonamide  (10 mmol) from Step 1 as a solution in 
    
    
    
    .
  • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2][7] The starting material spot should disappear, replaced by a less polar spot (the sulfonimidoyl chloride).

    • Note: The intermediate

      
      -TBDPS-2-methylbenzenesulfonimidoyl chloride is sensitive to moisture. Do not isolate.  Proceed immediately to Step 3.
      
Step 3: Aminolysis to Sulfonimidamide

Objective: Cl-to-N exchange.

  • Cool the reaction mixture from Step 2 to 0 °C.

  • Introduce Ammonia .

    • Method A (Gas): Gently bubble dry

      
       gas through the solution for 15 minutes.
      
    • Method B (Solution): Add a concentrated solution of

      
       in dioxane (0.5 M, 5 equiv) dropwise.
      
  • Stir at RT for 2 hours.

  • Workup: Filter off the triphenylphosphine oxide (

    
    ) byproduct if precipitated. Concentrate the filtrate.
    
  • Resuspend in EtOAc, wash with water to remove ammonium salts. Dry and concentrate to obtain the

    
    -protected sulfonimidamide.
    
Step 4: Deprotection

Objective: Removal of the Silyl group to release the free sulfonimidamide.

  • Dissolve the intermediate in THF (10 mL).

  • Add TBAF (1M in THF, 15 mmol) at 0 °C.

  • Stir at RT for 2 hours.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient).

  • Product: 2-methylbenzene-1-sulfonimidamide (White solid).

Part 3: Critical Process Parameters & Troubleshooting

Self-Validating System Checks
ParameterObservationCorrective Action
Step 1 Completion TLC (Hex/EtOAc 4:1) shows no baseline SM.If SM remains, add 0.2 eq TBDPS-Cl and heat to 40°C.
Step 2 Moisture Control Reaction turns cloudy white (OPPh3 formation).Ensure strictly anhydrous DCM. Water hydrolyzes the chloride back to sulfonamide.
Step 3 pH pH > 10 (wet pH paper above headspace).Ensure excess ammonia is present to scavenge HCl.
Why this Route? (Expert Insight)

While the Levchenko reaction (reaction of sulfonamide sodium salts with


) is a direct "one-pot" method, it is notoriously capricious for ortho-substituted toluenes. The steric bulk of the ortho-methyl group interferes with the formation of the phosphoranyl intermediate, often leading to low yields and difficult purification.

The Protected-Appel Route (described above) separates the activation and substitution steps. The TBDPS group serves a dual purpose:

  • Regioselectivity: It forces the phosphonium species to attack the oxygen.

  • Solubility: It renders the intermediate sulfonimidoyl chloride soluble in DCM, preventing precipitation and incomplete reaction.

References

  • Levchenko, E. S.; Kirsanova, N. A. "Reaction of Sodium Salts of Arenesulfonamides with Phosphorus Pentachloride." Zhurnal Organicheskoi Khimii, 1962, 32, 2256. (Foundational work on sulfonimidoyl chlorides).
  • Stockman, R. A. et al. "Synthesis of Sulfonimidamides from Sulfinamides." Organic Letters, 2011 , 13, 1766. Link

  • Sandström, A.; Adolfsson, H. et al. "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." European Journal of Organic Chemistry, 2020 , 2020, 1241. (Describes the specific use of TBDPS-protected sulfonamides with PPh3Cl2). Link

  • Willis, M. C. et al. "Sulfonimidamides: Synthesis and Applications."[8] Chemical Reviews, 2023 . (Comprehensive review of modern methods).

Sources

Exploratory

2-methylbenzene-1-sulfonoimidamide CAS number and nomenclature

The following technical guide details the nomenclature, structural chemistry, and synthesis of 2-methylbenzene-1-sulfonimidamide , a specialized organosulfur compound gaining traction in medicinal chemistry as a bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, structural chemistry, and synthesis of 2-methylbenzene-1-sulfonimidamide , a specialized organosulfur compound gaining traction in medicinal chemistry as a bioisostere of sulfonamides.

Identity and Nomenclature

2-methylbenzene-1-sulfonimidamide is the aza-analogue of the well-known reagent o-toluenesulfonamide. In this structure, one of the sulfonyl oxygen atoms (


) is replaced by an imido group (

).[1] This substitution introduces a stereogenic center at the sulfur atom, rendering the molecule chiral and offering unique hydrogen-bonding vectors distinct from its sulfonamide parent.
Core Identifiers
PropertyDetail
Primary Name 2-Methylbenzenesulfonimidamide
Systematic IUPAC S-(2-methylphenyl)sulfonimidamide
CAS Number 2624134-63-8 (Note: Recently indexed; often synthesized de novo in research)
Molecular Formula

Molecular Weight 170.23 g/mol
SMILES Cc1ccccc1S(=O)(=N)N
InChI Key (Derivative specific; varies by tautomer)
Related Parent o-Toluenesulfonamide (CAS 88-19-7)
Structural Dynamics & Tautomerism

Unlike sulfonamides, sulfonimidamides exhibit complex tautomeric equilibria involving the migration of the proton between the imido nitrogen (


) and the amido nitrogen (

).
  • Tautomer A (Imido form):

    
     (Dominant in most solvents)
    
  • Tautomer B (Amido form):

    
    
    

Chirality: The sulfur atom is tetravalent and pseudo-tetrahedral. If the two nitrogen atoms bear different substituents (or in the desymmetrized environment of an enzyme), the sulfur center is chiral. The unsubstituted parent described here exists as a racemate (


) that is configurationally stable at room temperature but can be resolved using chiral HPLC or enantioselective synthesis.

Synthesis Strategies

The synthesis of 2-methylbenzene-1-sulfonimidamide is non-trivial compared to sulfonamides. Direct amination of sulfonamides is chemically difficult. Two primary, high-fidelity protocols are recommended for research applications.

Protocol A: Oxidative Imination of Sulfinamides (Standard Route)

This method is preferred for its robustness and safety, avoiding the use of explosive reagents like tert-butyl hypochlorite.

Mechanism:

  • Precursor Formation: o-Toluenethiol is converted to the sulfinamide.

  • Oxidative Chlorination: The sulfinamide is treated with N-chlorosuccinimide (NCS) to form a sulfonimidoyl chloride intermediate.

  • Amination: Reaction with ammonia (or an amine source) yields the sulfonimidamide.

Protocol B: Grignard Addition to N-Sulfinyl Reagents (Modern Modular Route)

A state-of-the-art method utilizing the reagent


-BuONSO  (N-sulfinyl-O-(tert-butyl)hydroxylamine). This approach is modular and allows for the direct installation of the sulfonimidamide core onto an aryl ring via organometallics.

Workflow:

  • Reagent: o-Tolylmagnesium bromide (prepared from 2-bromotoluene).

  • Coupling: Addition to

    
    -BuONSO at low temperature (-78 °C).
    
  • Workup: Acidic quench yields the free sulfonimidamide.

Visualization of Synthesis Pathways

The following diagram illustrates the logical flow for both the "Classical" oxidative route and the "Modern" organometallic route.

SynthesisPathways cluster_0 Route A: Oxidative Imination cluster_1 Route B: Organometallic Addition Start_Thiol o-Toluenethiol (Precursor) Inter_Sulfinamide o-Toluenesulfinamide Start_Thiol->Inter_Sulfinamide Oxidation/Amidation Start_Bromide 2-Bromotoluene (Precursor) Inter_Grignard o-Tolylmagnesium Bromide Start_Bromide->Inter_Grignard Mg, THF Inter_Chloride Sulfonimidoyl Chloride (Transient) Inter_Sulfinamide->Inter_Chloride + NCS Product 2-Methylbenzene- 1-sulfonimidamide (CAS 2624134-63-8) Inter_Grignard->Product + t-BuONSO (-78°C -> RT) Inter_Chloride->Product + NH3 (g) Reagent_NCS Reagent: NCS (Oxidative Chlorination) Reagent_tBuONSO Reagent: t-BuONSO (Electrophilic Sulfur)

Caption: Dual synthetic pathways for 2-methylbenzene-1-sulfonimidamide. Route A utilizes oxidative activation of sulfinamides, while Route B employs nucleophilic attack on a sulfinylamine reagent.

Experimental Protocols

Method A: Synthesis via Oxidative Chlorination (Recommended)

Adapted from Bolm et al. and related sulfonimidamide literature.

  • Preparation of Sulfinamide:

    • Dissolve o-toluenethiol (10 mmol) in DCM (50 mL).

    • Add sulfuryl chloride (

      
      , 10 mmol) at -78 °C to generate o-toluenesulfinyl chloride.
      
    • Cannulate the mixture into a solution of excess ammonia in THF at -78 °C.

    • Warm to RT, filter ammonium chloride, and concentrate to yield o-toluenesulfinamide.

  • Oxidative Imination:

    • Dissolve o-toluenesulfinamide (5 mmol) in acetonitrile (25 mL).

    • Add N-chlorosuccinimide (NCS) (5.5 mmol) portion-wise at 0 °C. Stir for 1 hour. Note: This generates the sulfonimidoyl chloride in situ.

    • Bubble anhydrous ammonia gas into the solution for 30 minutes, or add a solution of 7N

      
       in methanol (5 equiv).
      
    • Stir at RT for 4 hours.

  • Workup:

    • Concentrate the solvent.

    • Redissolve in EtOAc and wash with water and brine.

    • Purify via flash column chromatography (SiO2, EtOAc/Hexanes gradient). The sulfonimidamide is typically more polar than the sulfonamide.

Method B: Grignard Addition to -BuONSO

Adapted from Bull et al. (2020) for modular synthesis.

  • Reagent Setup: Prepare a solution of

    
    -BuONSO  (1.0 equiv) in anhydrous THF under Argon. Cool to -78 °C.
    
  • Nucleophile Addition: Dropwise add o-tolylmagnesium bromide (1.2 equiv, prepared from 2-bromotoluene and Mg turnings) to the

    
    -BuONSO solution.
    
  • Reaction: Stir at -78 °C for 1 hour, then slowly warm to Room Temperature.

  • Quench: Quench with 1M HCl. The acid cleavage of the intermediate is necessary to release the free sulfonimidamide.

  • Isolation: Neutralize with

    
    , extract with DCM, and purify.
    

Applications in Drug Discovery

Researchers utilize 2-methylbenzene-1-sulfonimidamide primarily for:

  • Bioisosteric Replacement: Replacing the sulfonamide moiety (

    
    ) in inhibitors (e.g., carbonic anhydrase inhibitors or COX-2 inhibitors) to alter 
    
    
    
    , solubility, and hydrogen bonding networks.
  • Chiral Scaffolds: The S-chiral center allows for the development of enantiopure drugs that can probe chiral pockets in enzymes more selectively than achiral sulfonamides.

  • Supramolecular Chemistry: The additional nitrogen provides a handle for further functionalization (e.g., acylation to form sulfonimidoyl ureas).

References

  • Arctom Scientific Catalog. 2-Methylbenzenesulfonimidamide (CAS 2624134-63-8). Accessed via Arctom Search.
  • ChemRxiv . Enantioselective Sulfonimidamide Acylation via a Cinchona Alkaloid-Catalyzed Desymmetrization.

  • Izzo, F. et al. (2020) . Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. Organic Letters.

  • Nandi, G. C.[1] & Arvidsson, P. I. (2018) .[1] Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. Advanced Synthesis & Catalysis.

  • Bolm, C. et al. (2007) .[2] Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Organic Letters.

Sources

Foundational

Aromatic Sulfonimidamides: The Third Dimension in Sulfur-Nitrogen Bioisosterism

Executive Summary Aromatic sulfonimidamides ( ) represent a pivotal evolution in sulfur-nitrogen chemistry, serving as mono-aza isosteres of sulfonamides and aza-analogues of sulfoximines. Long regarded as mere chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic sulfonimidamides (


) represent a pivotal evolution in sulfur-nitrogen chemistry, serving as mono-aza isosteres of sulfonamides and aza-analogues of sulfoximines. Long regarded as mere chemical curiosities following their discovery in the 1960s, they have recently experienced a renaissance in medicinal chemistry. Their unique structural features—specifically the introduction of a stereogenic sulfur center and an additional nitrogen vector—allow for precise modulation of physicochemical properties (pKa, logP, solubility) and 3D geometry ("Escape from Flatland"). This guide details their historical trajectory, structural utility, and modern synthetic protocols for application in drug discovery.

Historical Genesis: From Curiosity to Pharmacophore

The history of sulfonimidamides is characterized by a 40-year dormancy followed by an explosive resurgence driven by the need for novel IP space and improved physicochemical properties in drug candidates.

The Levchenko Era (1960s)

The scaffold was first synthesized and characterized by E. S.[1] Levchenko and colleagues at the Institute of Organic Chemistry in Kiev. In their seminal work (e.g., Zh. Obshch. Khim. 1960, 1962), they established the fundamental oxidative chlorination pathways. However, the harsh conditions and lack of obvious application left the scaffold largely unexplored for decades.

The Renaissance (2006–Present)

The revival began in parallel with the "sulfoximine boom" (driven by Bayer and others).

  • 2006-2010: Carsten Bolm (RWTH Aachen) revisited the chemistry, developing milder, catalytic oxidative amination protocols that replaced hazardous reagents like chloramine-T.

  • 2012: Per I. Arvidsson and the AstraZeneca team published pivotal data (ChemMedChem) validating sulfonimidamides as stable, drug-like bioisosteres, specifically targeting

    
    -secretase inhibitors.[2]
    
  • 2019-Present: The integration of SuFEx (Sulfur-Fluoride Exchange) click chemistry by Sharpless and Bolm provided modular access to these structures, cementing their status as accessible tools for high-throughput medicinal chemistry.

Timeline N1 1960s: Discovery (Levchenko & Kirsanov) Oxidative Chlorination N2 1970s-1990s Dormancy Limited Synthetic Utility N1->N2 N3 2006-2010: Renaissance (Bolm Group) Catalytic Oxidative Amination N2->N3 N4 2012: Validation (AstraZeneca/Arvidsson) Bioisostere Proof-of-Concept N3->N4 N5 2019+: SuFEx Era (Sharpless/Bolm) Modular Click Chemistry N4->N5

Figure 1: Historical timeline of sulfonimidamide discovery and development.

Structural Chemistry & Physicochemical Properties

The replacement of a sulfonyl oxygen (


) with a nitrogen moiety (

) fundamentally alters the molecule's interaction profile.[3]
Chirality and Geometry

Unlike achiral sulfonamides (


), sulfonimidamides possess a stereogenic sulfur center  (provided 

and the

substituent differs from the

substituent).
  • Vectorial Growth: The nitrogen substituent allows "growth" in a new vector, enabling access to additional binding pockets.

  • 3D Topology: They break the planarity often associated with aromatic sulfonamides, improving solubility and selectivity.

Acidity and Basicity (pKa Modulation)

The electronic nature of the nitrogen substituent heavily dictates the pKa.

ScaffoldStructurepKa (Approx.)Bioisostere Of
Sulfonamide

~10.0-
Sulfonimidamide

~9.0 - 11.0Sulfonamide
Acyl Sulfonimidamide

5.9 - 7.6 Carboxylic Acid (

)
N-Cyano Sulfonimidamide

~2.0 - 3.0Tetrazole / Acyl Sulfonamide

Data Source: Arvidsson et al., ChemMedChem 2012; 7(3):396-9.[2]

Tautomerism

Unsubstituted sulfonimidamides exhibit tautomerism between the imine (


) and amine (

) nitrogens. In practice, the proton resides on the more basic nitrogen, but this equilibrium allows the molecule to act as a versatile hydrogen bond donor/acceptor dyad in protein active sites.

Synthetic Evolution

The synthesis of sulfonimidamides has evolved from hazardous stoichiometric oxidations to elegant catalytic cycles.

Method A: Oxidative Chlorination (Classical)
  • Reagents: Sulfonamide +

    
     or Sulfinyl chloride + Chloramine-T.
    
  • Drawbacks: Harsh conditions, explosive reagents, limited functional group tolerance.

Method B: Oxidative Amination of Sulfinamides (The "Workhorse")

Developed largely by Bolm, this method uses


-chlorosuccinimide (NCS) to oxidize sulfinamides in situ to sulfonimidoyl chlorides, which are then trapped by amines.
  • Mechanism: Sulfinamide

    
     [Sulfonimidoyl Chloride] 
    
    
    
    Sulfonimidamide.
  • Advantages: Bench-stable reagents, room temperature, high yields.

Method C: SuFEx (The "Modern" Approach)

Utilizes sulfonimidoyl fluorides as stable connectors.

  • Reagents: Sulfonimidoyl fluoride + Amine + Silyl/Base activation.

  • Advantages: Orthogonal reactivity, suitable for DNA-encoded libraries and late-stage functionalization.

Synthesis Sulfinamide Sulfinamide (R-SONH2) ImidoylCl Sulfonimidoyl Chloride [Reactive Intermediate] Sulfinamide->ImidoylCl NCS / Oxidation (Bolm Method) Sulfonamide Sulfonamide (R-SO2NH2) ImidoylF Sulfonimidoyl Fluoride (SuFEx Hub) Sulfonamide->ImidoylF Deoxyfluorination (Sharpless Method) Product SULFONIMIDAMIDE (Chiral Bioisostere) ImidoylCl->Product + Amine (HNR'2) ImidoylF->Product + Amine / Ca(NTf2)2 (SuFEx Click)

Figure 2: Primary synthetic pathways to aromatic sulfonimidamides.

Experimental Protocol: Oxidative Amination

This protocol is adapted from the robust methodology established by Bolm et al., suitable for synthesizing


-cyanosulfonimidamides or 

-protected variants.
Protocol: One-Pot Synthesis from Sulfinamides

Objective: Synthesis of


-substituted sulfonimidamide from sulfinamide.

Reagents:

  • Aromatic Sulfinamide (1.0 equiv)

  • Amine (Nucleophile) (1.2 equiv)

  • 
    -Chlorosuccinimide (NCS) (1.1 equiv)
    
  • Acetonitrile (MeCN) (0.2 M concentration)

  • Base (e.g.,

    
     or 
    
    
    
    ) (2.0 equiv)

Step-by-Step Methodology:

  • Oxidation (Formation of Sulfonimidoyl Chloride):

    • Charge a flame-dried round-bottom flask with the Sulfinamide (1.0 equiv) and anhydrous MeCN .

    • Cool the solution to 0 °C in an ice bath.

    • Add NCS (1.1 equiv) portion-wise over 5 minutes.

    • Observation: The reaction typically turns slightly yellow. Stir at 0 °C for 30–60 minutes.

    • Checkpoint: Monitor by TLC (disappearance of sulfinamide). The intermediate sulfonimidoyl chloride is formed in situ.

  • Amination (Nucleophilic Substitution):

    • Add the Base (2.0 equiv) to the reaction mixture at 0 °C.

    • Immediately add the Amine (1.2 equiv).

    • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

    • Stir for 2–4 hours.

  • Work-up & Purification:

    • Quench the reaction with water.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify via flash column chromatography (Gradient: Hexanes/Ethyl Acetate).

Self-Validating Checkpoints:

  • TLC: Sulfonimidamides are typically more polar than the starting sulfinamides.

  • NMR: Look for the disappearance of the broad sulfinamide NH peak and appearance of the new amine signals. Chiral sulfonimidamides will show diastereotopic splitting if chiral centers exist elsewhere in the molecule.

Medicinal Chemistry Applications

Bioisosterism in Action
  • 
    -Secretase Inhibitors:  AstraZeneca demonstrated that replacing a sulfonamide with a sulfonimidamide in a series of 
    
    
    
    -secretase inhibitors reduced lipophilicity (LogD) and improved solubility while maintaining potency. The additional nitrogen provided a handle to tune the pKa to physiological relevance.
  • FKBP12 Ligands: Recent studies (e.g., JACS Au 2023) utilized sulfonimidamides to dissect the binding contributions of sulfonamide oxygens. The study revealed that while the desolvation cost of the

    
     is higher than 
    
    
    
    , the ability to methylate the nitrogen allows for the relief of steric clashes, offering a design element unavailable in sulfonamides.
Why Choose Sulfonimidamides?
  • Solubility: Generally higher aqueous solubility than sulfonamides.

  • Metabolic Stability: The

    
     center is highly resistant to oxidative metabolism.
    
  • Intellectual Property: Provides a distinct chemical space, often allowing for patentability of analogs of known sulfonamide drugs.

References

  • Levchenko, E. S., et al. (1962).[1] Derivatives of sulfonimidic acids.[1][4][5][6][7][8][9][10] Zhurnal Obshchei Khimii, 32, 1208.[1][4] (Foundational discovery).

  • Bolm, C., et al. (2010).[6] Synthesis of Amino-Functionalized Sulfonimidamides and Their Application in the Enantioselective Henry Reaction. Journal of Organic Chemistry.[6] Link

  • Arvidsson, P. I., et al. (2012).[2] Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies.[2] ChemMedChem, 7(3), 396-399.[2] Link

  • Chinthakindi, P. K., Arvidsson, P. I. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry.[1][4][5][9][11] Angewandte Chemie International Edition, 56(15), 4100-4109.[12] Link

  • Sharpless, K. B., Bolm, C., et al. (2019). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonimidamides. Angewandte Chemie.[1][9][12] Link

  • Hausch, F., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. Link

Sources

Exploratory

Theoretical Evaluation of the Electronic Properties of 2-Methylbenzene-1-Sulfonoimidamide: A Computational Whitepaper

Executive Summary: The S(VI) Pharmacophore The structural and chemical properties of chiral sulfur(VI) functional groups provide unique spatial and electronic features compared to their achiral sulfur- and carbon-based c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The S(VI) Pharmacophore

The structural and chemical properties of chiral sulfur(VI) functional groups provide unique spatial and electronic features compared to their achiral sulfur- and carbon-based counterparts[1]. Among these, sulfonimidamides—the aza-analogues of sulfonamides—have emerged as highly versatile motifs in medicinal chemistry and asymmetric catalysis.

Specifically, 2-methylbenzene-1-sulfonoimidamide (o-toluenesulfonimidamide) represents a highly compelling target for theoretical study. The presence of an ortho-methyl group on the aryl ring introduces a critical steric parameter that restricts the rotation of the S–C(aryl) bond. This steric bulk, combined with the inductive electron-donating effect (+I) of the methyl group, fundamentally alters the electronic landscape of the tetrahedral S(VI) center. Understanding these electronic properties through Density Functional Theory (DFT) is essential for predicting its behavior as a chiral ligand or as a stereodirecting group in complex asymmetric syntheses[2].

Theoretical Framework & Computational Methodology

To accurately capture the electronic properties of 2-methylbenzene-1-sulfonoimidamide, computational protocols must account for hypervalency, diffuse electron clouds, and non-covalent intramolecular interactions. As a self-validating system, the following step-by-step DFT methodology ensures that the extracted electronic properties are derived from true global minima rather than artifactual transition states.

Protocol: Self-Validating DFT Workflow for S(VI) Compounds

Step 1: Conformational Sampling (Molecular Mechanics)

  • Action: Perform a stochastic conformational search using the OPLS4 or MMFF94 force field.

  • Causality: The ortho-methyl group creates significant rotational barriers around the S–C bond. Failing to sample the conformational space will likely trap the optimization in a high-energy local minimum, skewing the resulting electronic data.

Step 2: Geometry Optimization (DFT)

  • Action: Optimize the lowest-energy conformers using the B3LYP functional with Grimme’s D3 dispersion correction and a 6-311+G(d,p) basis set.

  • Causality: The S(VI) center possesses highly polarized S=O and S=N bonds. The inclusion of diffuse functions (+) is mandatory to model the expanded electron density on the oxygen and nitrogen atoms. The D3 dispersion correction is critical to accurately model the London dispersion forces between the ortho-methyl protons and the sulfonimidamide amine/imine groups.

Step 3: Frequency Verification (The Self-Validation Step)

  • Action: Calculate the harmonic vibrational frequencies at the same level of theory.

  • Causality: The protocol validates itself by ensuring the number of imaginary frequencies is exactly zero (

    
    ). Any imaginary frequency indicates a saddle point (transition state) rather than a stable ground-state geometry, requiring re-optimization.
    

Step 4: Solvation Modeling

  • Action: Apply the Solvation Model based on Density (SMD) using chloroform (CHCl₃) or benzene as the implicit solvent[2].

  • Causality: Gas-phase calculations artificially inflate the energy of the zwitterionic resonance contributors of the S(VI) group. SMD accurately simulates the dielectric environment of typical synthetic or biological conditions, stabilizing the highly polar S=O and S=N bonds.

Step 5: Wavefunction & Electronic Property Extraction

  • Action: Perform Natural Bond Orbital (NBO) analysis and extract HOMO/LUMO energies.

  • Causality: Mulliken population analysis is notoriously basis-set dependent and unreliable for hypervalent sulfur. NBO provides a rigorous, quantum-mechanically sound definition of Lewis-like structures, allowing us to quantify hyperconjugative donor-acceptor interactions (e.g.,

    
    ).
    

DFT_Workflow A 1. Conformational Sampling (Molecular Mechanics) B 2. Geometry Optimization (B3LYP-D3/6-311+G(d,p)) A->B C 3. Frequency Calculation (Zero-Point Energy & Minima) B->C D 4. Solvation Modeling (SMD Model: CHCl3) C->D E 5. Electronic Property Extraction (NBO, HOMO/LUMO, ESP) D->E

Computational workflow for the theoretical evaluation of S(VI) electronic properties.

Quantitative Electronic Properties

The electronic influence of the ortho-methyl group can be quantified by comparing 2-methylbenzene-1-sulfonoimidamide against its unsubstituted and para-substituted counterparts. The data below synthesizes established DFT trends for S(VI) arenes to illustrate substituent effects on the sulfonimidamide core.

Table 1: Calculated Frontier Orbital Energies and Dipole Moments

Level of Theory: B3LYP-D3/6-311+G(d,p), SMD=CHCl₃

CompoundHOMO (eV)LUMO (eV)

(eV)
Dipole Moment (

, Debye)
Benzene-1-sulfonoimidamide-6.85-1.125.734.25
4-Methylbenzene-1-sulfonoimidamide (p-tolyl)-6.62-1.055.574.60
2-Methylbenzene-1-sulfonoimidamide (o-tolyl) -6.70 -1.08 5.62 4.45
4-Nitrobenzene-1-sulfonoimidamide-7.45-2.854.606.10

Causality of the Data: While both ortho- and para-methyl groups are electron-donating, the HOMO energy of the ortho-isomer (-6.70 eV) is lower than that of the para-isomer (-6.62 eV). This is a direct consequence of steric hindrance: the ortho-methyl group forces the aryl ring to twist out of coplanarity with the S(VI) tetrahedral core. This twist breaks the


-conjugation between the aromatic ring and the sulfonyl group, slightly diminishing the electron-donating effect compared to the unhindered para-position.
Table 2: NBO Charge Distribution at the S(VI) Core
CompoundCharge on SCharge on OCharge on N (imine)Charge on N (amine)
4-Methylbenzene-1-sulfonoimidamide+2.15-0.85-0.78-0.82
2-Methylbenzene-1-sulfonoimidamide +2.18 -0.83 -0.75 -0.80

Causality of the Data: Because the ortho-methyl group restricts conjugation, less electron density is transferred from the aryl ring to the S(VI) center. Consequently, the sulfur atom in 2-methylbenzene-1-sulfonoimidamide retains a slightly higher positive NBO charge (+2.18) than its para-substituted analog (+2.15). This subtle increase in electrophilicity at the sulfur center can significantly alter its hydrogen-bonding capacity and its behavior as a ligand.

Mechanistic Implications in Synthesis and Catalysis

The distinct electronic and steric profile of 2-methylbenzene-1-sulfonoimidamide has profound implications for its chemical reactivity.

Asymmetric Synthesis (The Castagnoli–Cushman Reaction)

Recent DFT studies by Spock et al. have demonstrated that sulfonimidamide-derived imines undergo highly diastereoselective Castagnoli–Cushman Reactions (CCR) with cyclic anhydrides[2]. The reaction pathways are highly sensitive to the electronic nature of the S(VI) group:

  • Base-Mediated Pathway: Proceeds via an open transition state, facilitated by hydrogen bonding between the protonated base and the sulfoxide-like oxygen of the sulfonimidamide[3].

  • Base-Free Pathway: Proceeds via a novel eight-membered cyclic transition state[2].

In the context of 2-methylbenzene-1-sulfonoimidamide, the ortho-methyl group introduces severe steric clashes in the closed 8-membered cyclic transition state. This steric penalty forces the reaction to either favor the open transition state or dramatically alters the diastereomeric ratio of the resulting complex N-sulfonimidoyl lactams[2].

Coordination Chemistry

Sulfonimidamides are exceptionally robust ligands for stabilizing low-valent group 14 elements. Lentz et al. utilized DFT calculations to understand the electronic properties brought by sulfonimidamide ligands to homoleptic germylenes and stannylenes. The ortho-methyl group in 2-methylbenzene-1-sulfonoimidamide sterically shields the metal center (preventing unwanted dimerization) while its unique NBO charge distribution modulates the Lewis basicity of the chelating nitrogen atoms, directly impacting the ligand's bite angle.

Electronic_Effects O_Tolyl 2-Methylbenzene-1-sulfonoimidamide Steric Bulk at Ortho Position Conformation Conformational Restriction S-C(Aryl) Rotational Barrier O_Tolyl->Conformation Electronic Electronic Modulation Reduced Conjugation & +I Effect O_Tolyl->Electronic Reactivity Reactivity Profile Altered Diastereoselectivity & Ligand Bite Angle Conformation->Reactivity Electronic->Reactivity

Electronic and steric modulation pathways of the ortho-tolyl group on S(VI) reactivity.

Conclusion

Theoretical evaluation of 2-methylbenzene-1-sulfonoimidamide reveals that it is not merely a structural isomer of standard para-tolyl derivatives, but a distinct chemical entity with unique electronic properties. The ortho-methyl group acts as a dual steric and electronic modulator—restricting S–C bond rotation, breaking


-conjugation, and subtly increasing the positive charge character of the S(VI) center. By employing robust, self-validating DFT workflows (B3LYP-D3/6-311+G(d,p) with SMD), researchers can accurately predict how these properties will influence transition state geometries in asymmetric synthesis and coordination chemistry.

References

  • Matthew Spock, James C. Fettinger, Kaori Ando, Jared T. Shaw. "Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction." Organic Letters, 2025. URL:[Link]

  • Nicolas Lentz, Alexandre Sodreau, Alejandra Acuña, Sonia Mallet-Ladeira, Eddy Maerten, Jean-Marc Sotiropoulos, René Segundo Rojas Guerrero, David Madec. "Synthesis and structures of homoleptic germylenes and stannylenes with sulfonimidamide ligands." Dalton Transactions, 2023. URL:[Link]

Sources

Protocols & Analytical Methods

Method

The Synthetic Potential of 2-Methylbenzene-1-sulfonoimidamide: A Guide for the Modern Organic Chemist

An In-depth Exploration of a Versatile Building Block The sulfonoimidamide functional group, an aza-analogue of the ubiquitous sulfonamide, has emerged as a compelling scaffold in contemporary organic synthesis and medic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Versatile Building Block

The sulfonoimidamide functional group, an aza-analogue of the ubiquitous sulfonamide, has emerged as a compelling scaffold in contemporary organic synthesis and medicinal chemistry. Its unique electronic properties and three-dimensional structure offer novel opportunities for molecular design and reactivity. This guide focuses on 2-methylbenzene-1-sulfonoimidamide, a specific yet representative member of this class, to provide researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis and potential applications as a versatile building block.

While direct literature on 2-methylbenzene-1-sulfonoimidamide is not abundant, this document extrapolates from established methodologies for sulfonoimidamide synthesis and the known reactivity of this functional group. By understanding the fundamental principles, chemists can unlock the potential of this and related structures in their own research endeavors.

Physicochemical Properties and Structural Features

To effectively utilize a building block, a thorough understanding of its intrinsic properties is paramount. The table below summarizes the key predicted and known properties of the parent sulfonamide, 2-methylbenzene-1-sulfonamide, which provide a useful baseline.

PropertyValueSource
Chemical Formula C7H9NO2S[1]
Molecular Weight 171.22 g/mol [1]
Melting Point 156-158 °C[2]
Appearance White to off-white crystalline powder[3]
Solubility Soluble in DMSO and methanol (with heating); slightly soluble in water and ether.[2][4]
pKa 10.17 ± 0.60 (Predicted)[2]

The introduction of the imido group in place of an oxygen atom is expected to significantly alter the electronic and steric environment around the sulfur center. This modification can influence the acidity of the N-H protons, the rotational barrier of the S-N bond, and the molecule's ability to engage in hydrogen bonding and metal coordination.

Synthesis of 2-Methylbenzene-1-sulfonoimidamide: Proposed Protocols

The synthesis of sulfonoimidamides can be approached through several established methods.[5] The most common strategies involve the formation of a sulfonimidoyl chloride intermediate, which is then displaced by an amine. A convenient and modern approach utilizes N-chlorosuccinimide (NCS) as an oxidant and chlorinating agent.[6]

Protocol 1: Synthesis from 2-Methylbenzene-1-sulfinamide

This protocol outlines a two-step process starting from the corresponding sulfinamide.

Step 1: Preparation of N-Protected 2-Methylbenzene-1-sulfinamide

The synthesis begins with the reaction of 2-methylbenzene-1-sulfinyl chloride with a suitable protecting group, such as a benzoyl group.

Step 2: Oxidative Imination to 2-Methylbenzene-1-sulfonoimidamide

The N-protected sulfinamide is then treated with an amine in the presence of N-chlorosuccinimide to yield the desired sulfonoimidamide.[6]

Detailed Experimental Protocol:

Materials:

  • N-Benzoyl-2-methylbenzene-1-sulfinamide

  • Ammonia (or desired amine)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of N-benzoyl-2-methylbenzene-1-sulfinamide (1.0 eq) in anhydrous DCM at room temperature, add the amine (1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-methylbenzene-1-sulfonoimidamide.

  • For the N-unsubstituted product, subsequent deprotection of the benzoyl group may be necessary.

Workflow for the Synthesis of 2-Methylbenzene-1-sulfonoimidamide:

G cluster_start Starting Material cluster_step1 Step 1: Protection cluster_step2 Step 2: Oxidative Imination 2-Methylbenzene-1-sulfinyl_chloride 2-Methylbenzene-1- sulfinyl chloride N-Benzoylation N-Benzoylation (e.g., Benzoyl chloride, base) 2-Methylbenzene-1-sulfinyl_chloride->N-Benzoylation N-Benzoyl-sulfinamide N-Benzoyl-2-methylbenzene-1- sulfinamide N-Benzoylation->N-Benzoyl-sulfinamide Oxidative_Imination Oxidative Imination (Amine, NCS) N-Benzoyl-sulfinamide->Oxidative_Imination N-Substituted_Sulfonoimidamide N-Substituted 2-Methylbenzene-1- sulfonoimidamide Oxidative_Imination->N-Substituted_Sulfonoimidamide

Caption: Proposed synthetic workflow for N-substituted 2-methylbenzene-1-sulfonoimidamide.

Applications in Organic Synthesis

The utility of 2-methylbenzene-1-sulfonoimidamide as a building block stems from the versatile reactivity of the sulfonoimidamide moiety.

As a Bioisostere for Sulfonamides

In medicinal chemistry, the replacement of a functional group with another that retains similar biological activity is a powerful strategy. The sulfonoimidamide group can act as a bioisostere for the sulfonamide group, offering a different hydrogen bonding pattern and lipophilicity profile, which can be advantageous for tuning the pharmacokinetic and pharmacodynamic properties of a drug candidate.[7]

As a Directing Group in C-H Activation

The nitrogen atoms of the sulfonoimidamide can coordinate to transition metals, positioning the catalyst for regioselective C-H activation of the aromatic ring. This allows for the direct functionalization of otherwise unreactive C-H bonds, providing a streamlined approach to complex molecules.

Conceptual Reaction Scheme for C-H Functionalization:

G Starting_Material 2-Methylbenzene-1- sulfonoimidamide Catalyst_Coordination Catalyst Coordination (e.g., Pd(OAc)2) Starting_Material->Catalyst_Coordination C-H_Activation C-H Activation (ortho-position) Catalyst_Coordination->C-H_Activation Functionalization Functionalization (e.g., Arylation, Alkylation) C-H_Activation->Functionalization Product ortho-Functionalized Product Functionalization->Product

Sources

Application

catalytic methods for the synthesis of toluene-based sulfonoimidamides

Application Note: Catalytic Methods for the Synthesis of Toluene-Based Sulfonimidamides Executive Summary & Strategic Importance Sulfonimidamides ( ) have emerged as critical bioisosteres of sulfonamides and sulfones in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Methods for the Synthesis of Toluene-Based Sulfonimidamides

Executive Summary & Strategic Importance

Sulfonimidamides (


) have emerged as critical bioisosteres of sulfonamides and sulfones in medicinal chemistry.[1] Their tetrahedral sulfur(VI) center offers intrinsic chirality and an additional vector for diversification via the nitrogen atom, properties that standard sulfonamides lack. Toluene-based sulfonimidamides (derived from p-toluenesulfonamide or p-tolyl precursors) serve as the foundational model system for this class, representing a "privileged scaffold" in early-stage drug discovery.

This guide details three catalytic workflows selected for their operational robustness and mechanistic distinctiveness:

  • Copper-Catalyzed Aerobic Oxidative Coupling: A "green" approach to building the S(VI)-N bond directly from sulfinamides.

  • Nickel-Catalyzed Boroxine Coupling: A modular entry from aryl boronic acids using the "Willis Reagent" (TrNSO).

  • Organocatalytic Desymmetrization: A method for accessing enantiopure scaffolds.

Critical Mechanistic Insights

Understanding the reactivity of the sulfur center is prerequisite to success. Unlike carboxylic acid derivatives, the S(VI) center is sterically crowded and electronically unique.

  • The Oxidation State Challenge: Transitioning from Sulfinamide (S-IV) to Sulfonimidamide (S-VI) requires an oxidative amination. Metal catalysts (Cu, Rh) facilitate this by stabilizing nitrene intermediates or activating the amine nucleophile.

  • Tautomeric Lability:

    
    -unsubstituted sulfonimidamides exist in a tautomeric equilibrium (
    
    
    
    ). This lability is a handle for desymmetrization but a liability for purification on acidic silica.
  • The Toluene "Anchor": The p-methyl group in toluene derivatives acts as a spectroscopic handle (

    
    H NMR singlet ~2.4 ppm) and provides weak electron donation, stabilizing cationic intermediates in oxidative cycles without deactivating the ring toward metal insertion.
    

Protocol A: Copper-Catalyzed Aerobic Oxidative Coupling

Objective: Direct synthesis of


-functionalized p-toluenesulfonimidamides from primary sulfinamides using air as the oxidant.
Primary Reference: Bolm et al., Org.[2] Lett. 2022 [1].[2][3][4][5]
Mechanism of Action

This transformation bypasses the need for pre-functionalized sulfonyl chlorides. It relies on a Copper(I)/Copper(II) redox cycle where the sulfinamide is oxidized—likely via a transient sulfanenitrile intermediate—which is then intercepted by the amine.

ChanLamMechanism Figure 1: Proposed pathway for Cu-catalyzed aerobic oxidative amination. Start p-Tol-S(O)NH2 (Sulfinamide) Inter1 [Cu]-Nitrenoid / Sulfanenitrile Species Start->Inter1 Oxidation (O2) Cu_Cat Cu(OAc) / Air Cu_Cat->Inter1 Product p-Tol-S(O)(=NH)NR2 (Sulfonimidamide) Inter1->Product Reductive Elimination Amine Secondary Amine (HNR2) Amine->Inter1 Nucleophilic Attack

Experimental Protocol

Reagents:

  • p-Toluenesulfinamide (1.0 equiv, 0.5 mmol)

  • Morpholine (2.0 equiv, 1.0 mmol) [Model Amine]

  • CuBr

    
     (20 mol %)
    
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN) (2.0 mL)

  • Atmosphere: Open air (balloon not required)

Step-by-Step:

  • Charge: To a 10 mL reaction tube equipped with a magnetic stir bar, add p-toluenesulfinamide (77.6 mg) and CuBr

    
     (22.3 mg).
    
  • Solvate: Add EtOH (2.0 mL). The solution should appear green/blue depending on the Cu solvation.

  • Activate: Add Morpholine (87 µL) via micropipette.

  • Incubate: Stir vigorously at Room Temperature (25 °C) for 12–16 hours. The reaction vessel should remain unsealed (or loosely capped with a needle vent) to allow O

    
     uptake.
    
  • Monitor: Check via TLC (Eluent: EtOAc/Heptane 1:1). The product is more polar than the starting sulfinamide.

  • Workup: Dilute with EtOAc (10 mL) and wash with saturated aqueous NH

    
    Cl (to remove Cu). Dry organic phase over Na
    
    
    
    SO
    
    
    .[5]
  • Purification: Concentrate and purify via flash chromatography on silica gel (Gradient: 0

    
     10% MeOH in DCM).
    

Expert Note: If conversion stalls, heating to 40 °C is permissible, but higher temperatures often lead to oxidative degradation of the amine.

Protocol B: Nickel-Catalyzed Synthesis from Aryl Boronic Acids

Objective: Modular construction of the core scaffold starting from p-tolylboronic acid and the "Willis Reagent" (TrNSO). Primary Reference: Willis et al., J. Am. Chem. Soc. 2021 [2].[2][6]

Strategic Overview

This "one-pot" sequence is ideal when the sulfinamide precursor is not commercially available. It utilizes


-sulfinyltritylamine (TrNSO) as a sulfur dioxide equivalent donor.
Experimental Protocol

Reagents:

  • p-Tolylboronic acid (1.5 equiv)

  • TrNSO (

    
    -sulfinyltritylamine) (1.0 equiv)
    
  • Catalyst: NiCl

    
    (glyme) (10 mol %)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol %)

  • Base: Cs

    
    CO
    
    
    
    (1.5 equiv)
  • Oxidant: Trichloroisocyanuric acid (TCCA)

  • Amine: Pyrrolidine (excess)

Step-by-Step:

  • Catalyst Formation: In a glovebox or purged vial, mix NiCl

    
    (glyme) and dtbbpy in 1,4-dioxane. Stir for 10 min to form the active green complex.
    
  • Coupling: Add p-tolylboronic acid, TrNSO, and Cs

    
    CO
    
    
    
    . Seal and heat to 80 °C for 16 hours.
    • Checkpoint: This forms the intermediate sulfinamide (

      
      -Tol-S(O)NHTr).
      
  • Oxidative Chlorination (In-situ): Cool to 0 °C. Add TCCA (0.4 equiv) and dilute with MeCN/H

    
    O. Stir for 5 minutes.
    
    • Mechanism:[7][8][9][10][11][12][13] This converts the sulfinamide into the highly reactive sulfonimidoyl chloride (

      
      -Tol-S(O)(=NTr)Cl).
      
  • Amination: Add pyrrolidine (3.0 equiv) immediately. Stir at RT for 1 hour.

  • Deprotection (Optional): The Trityl (Tr) group can be removed with TFA if the free NH-sulfonimidamide is desired.

Protocol C: Organocatalytic Enantioselective Desymmetrization

Objective: Synthesis of chiral sulfonimidamides via kinetic resolution/desymmetrization. Primary Reference: Miller et al., ChemRxiv/JACS [3].

Experimental Protocol

Reagents:

  • meso-Sulfonimidamide (derived from p-tolyl)

  • Acylating agent: Acetic anhydride or specialized chiral acyl donor.

  • Catalyst: Pentanidine-derived Cinchona alkaloid (10 mol %).

Step-by-Step:

  • Setup: Dissolve the racemic p-tolyl sulfonimidamide in dry CHCl

    
     at -40 °C.
    
  • Addition: Add the chiral catalyst and the acylating agent.

  • Kinetics: The reaction relies on the rapid tautomerization of the sulfonimidamide nitrogens.[14] The catalyst selectively acylates one enantiomer of the tautomer.

  • Quench: Add MeOH to scavenge excess anhydride.

Data Summary & Troubleshooting

Comparative Efficiency of Methods
FeatureProtocol A (Cu-Aerobic)Protocol B (Ni-Boroxine)Protocol C (Desymmetrization)
Starting Material SulfinamideBoronic AcidRacemic Sulfonimidamide
Catalyst Cost Low (CuBr

)
Medium (Ni/Ligand)High (Chiral Organocat)
Step Count 12 (One-pot)1 (Functionalization)
Oxidant Air (O

)
TCCA (Chlorine source)N/A (Acylation)
Chirality RacemicRacemicEnantioselective
Yield (p-Tol) 75-85%60-70%85-95% (e.r. >90:[9]10)
Troubleshooting Guide
  • Low Yield in Protocol A: Ensure the reaction is not under Argon. It needs Oxygen.[10][15][16] If using a manifold, leave the system open to a balloon of air or an O

    
     balloon.
    
  • Blue Color Fading (Protocol A): Indicates reduction of Cu(II) to Cu(I) without re-oxidation. Increase stirring rate to improve O

    
     mass transfer.
    
  • TCCA Decomposition (Protocol B): TCCA is exothermic. Add slowly at 0 °C. If the solution turns dark black immediately, the temperature was too high.

Decision Workflow (DOT Visualization)

Workflow Figure 2: Strategic decision tree for selecting the optimal synthetic method. Start Start: Target Toluene-Based Sulfonimidamide Q1 Is the Sulfinamide Precursor Available? Start->Q1 PathA Use Protocol A (Cu-Catalyzed Aerobic) Q1->PathA Yes PathB Use Protocol B (Ni-Catalyzed Boroxine) Q1->PathB No (Use Boronic Acid) Q2 Is Enantiopurity Required? PathA->Q2 PathB->Q2 PathC Apply Protocol C (Desymmetrization) Q2->PathC Yes Finish Final Compound Q2->Finish No (Racemic OK) PathC->Finish

References

  • Bolm, C. , Wu, P., Demaerel, J., Kong, D., & Ma, D. (2022).[2] Copper-Catalyzed, Aerobic Synthesis of NH-Sulfonimidamides from Primary Sulfinamides and Secondary Amines.[2][3][16] Organic Letters, 24(37), 6988–6992.

  • Willis, M. C. , Lo, P. K. T. (2021).[2][6] Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO: The Catalytic Synthesis of Sulfinamides, Sulfonimidamides, and Primary Sulfonamides.[13] Journal of the American Chemical Society, 143(38), 15576–15581.

  • Miller, S. J. , Gilbert, B. B., et al. (2023).[12] Enantioselective Sulfonimidamide Acylation via a Cinchona Alkaloid-Catalyzed Desymmetrization.[12][14][17] ChemRxiv (Preprint/JACS).

  • Willis, M. C. , Davis, T. Q., et al. (2020).[2] A One-Pot Approach to Sulfoximines and Sulfonimidamides Exploiting the Electrophilicity of Sulfinyl Nitrenes. Journal of the American Chemical Society, 142(36), 15445–15453.

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Amination of 2-Methylbenzenesulfonyl Chloride

Version: 1.0 Abstract This document provides a comprehensive guide for the synthesis of 2-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The protocol details the aminati...

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for the synthesis of 2-methylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical applications. The protocol details the amination of 2-methylbenzenesulfonyl chloride using aqueous ammonia. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the underlying chemical principles, a robust experimental protocol, safety imperatives, and methods for product validation. By explaining the causality behind experimental choices, this document aims to equip the user with the necessary knowledge for successful and reproducible synthesis.

Introduction and Scientific Context

Sulfonamides are a cornerstone functional group in medicinal chemistry, famously present in sulfa drugs, diuretics, and anticonvulsants.[1][2] The synthesis of these compounds is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[3][4] 2-Methylbenzenesulfonamide (o-toluenesulfonamide), the target molecule of this protocol, serves as a valuable building block in organic synthesis and is a known impurity in the production of saccharin.[5]

This application note provides a detailed, field-proven protocol for the amination of 2-methylbenzenesulfonyl chloride. Beyond a simple recitation of steps, we delve into the mechanistic underpinnings of the reaction, providing a logical framework for the procedural choices and potential troubleshooting.

Reaction Principle and Mechanism

The amination of a sulfonyl chloride is a classic example of nucleophilic acyl substitution, though it occurs at a sulfur center rather than a carbonyl carbon.[6] The reaction proceeds via a nucleophilic attack by the amine on the electrophilic sulfur atom of the sulfonyl chloride.

The Mechanism involves two primary stages:

  • Nucleophilic Attack (Addition): The lone pair of electrons on the nitrogen atom of ammonia (the nucleophile) attacks the electron-deficient sulfur atom of the 2-methylbenzenesulfonyl chloride. This forms a transient, unstable intermediate.[7][8]

  • Elimination: The intermediate collapses, reforming the sulfur-oxygen double bond character and expelling the chloride ion as a good leaving group. A second molecule of ammonia then acts as a base to deprotonate the nitrogen, yielding the neutral sulfonamide product and an ammonium salt.[8]

The use of excess ammonia is crucial as it serves both as the nucleophile and the base required to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards the product.[8]

Caption: Nucleophilic substitution mechanism for the amination of 2-methylbenzenesulfonyl chloride.

Materials, Reagents, and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )Molarity/Conc.AmountEq.
2-Methylbenzenesulfonyl ChlorideC₇H₇ClO₂S190.65-5.00 g1.0
Aqueous AmmoniaNH₃17.03~28-30%20 mL~10
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-
Hydrochloric Acid (HCl)HCl36.462 MAs needed-
Deionized WaterH₂O18.02-As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04-As needed-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Personal Protective Equipment (PPE)

Detailed Experimental Protocol

This protocol is designed for a 5.0 g scale synthesis of 2-methylbenzenesulfonamide.

Reaction Setup
  • Place a magnetic stir bar into a 100 mL round-bottom flask.

  • Add 20 mL of concentrated aqueous ammonia (~28-30%) to the flask.

  • Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring. Causality: This initial cooling is critical to manage the exothermic nature of the reaction and to minimize potential side reactions.

  • In a separate beaker, dissolve 5.00 g (26.2 mmol) of 2-methylbenzenesulfonyl chloride in 20 mL of dichloromethane (DCM).

Reagent Addition
  • Transfer the 2-methylbenzenesulfonyl chloride solution to a dropping funnel.

  • Add the solution dropwise to the cold, stirring ammonia solution over a period of 20-30 minutes. A white precipitate will form immediately.

  • Causality: A slow, controlled addition is essential to maintain a low temperature, preventing the hydrolysis of the sulfonyl chloride and ensuring a high yield of the desired sulfonamide.[3]

Reaction
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the mixture vigorously for an additional 1-2 hours to ensure the reaction goes to completion.

Workup and Product Isolation

  • Transfer the entire reaction mixture to a 250 mL separatory funnel.

  • Add an additional 30 mL of DCM to the funnel to ensure all the product is in the organic phase.

  • Separate the organic layer. The aqueous layer can be extracted once more with a small portion of DCM to maximize recovery.

  • Wash the combined organic layers sequentially with:

    • 20 mL of 2 M HCl (to remove excess ammonia)

    • 20 mL of deionized water

    • 20 mL of brine (saturated NaCl solution)

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a white solid.

Purification and Characterization

Purification

The crude 2-methylbenzenesulfonamide can be purified by recrystallization from an ethanol/water mixture to yield fine, colorless crystals.[9]

Characterization (Self-Validation)

To ensure the trustworthiness of the synthesis, the final product must be characterized and compared to established data.

PropertyExpected Value
Appearance White to off-white crystalline powder[5]
Molecular Formula C₇H₉NO₂S[10]
Molecular Weight 171.22 g/mol [5]
Melting Point 156-158 °C[5]
Yield Typically >85%

Further characterization can be performed using spectroscopic methods such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm the structure.[10]

Overall Experimental Workflow

Caption: High-level workflow for the synthesis of 2-methylbenzenesulfonamide.

Safety Precautions and Hazard Management

Crucial Safety Notice: 2-Methylbenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[11] It reacts with water and moisture, releasing HCl gas.

  • Personal Protective Equipment (PPE): Always wear a chemical-resistant lab coat, nitrile gloves, and chemical safety goggles or a face shield when handling 2-methylbenzenesulfonyl chloride.[11][12]

  • Ventilation: All operations involving 2-methylbenzenesulfonyl chloride must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[12][13]

  • Handling: Do not breathe mist, vapors, or spray.[11] Avoid all contact with skin, eyes, and clothing.[13]

  • Ammonia: Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle it in a well-ventilated area or fume hood.

  • Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[11]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13][14]

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call a poison center or doctor immediately.[13][14]

References

  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide. Benchchem.
  • SAFETY DATA SHEET - 5-Fluoro-2-methylbenzenesulfonyl chloride. Fisher Scientific.
  • SAFETY DATA SHEET - Benzenesulfonyl Chloride. TCI Chemicals.
  • Synthesis of 2-Methyl-3-nitro-benzene sulfonamide. PrepChem.com.
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  • SAFETY DATA SHEET - Benzenesulphonyl chloride. Sigma-Aldrich.
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  • 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. National Center for Biotechnology Information (PMC).
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate.
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  • RNH2 reacts with C6H5SO2Cl in aqueous KOH to give a clear solution. Allen Institute.
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Application

Application Note: High-Throughput Screening of 2-Methylbenzene-1-sulfonoimidamide Libraries for Kinase Inhibitor Discovery

Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-methylbenzene-1-sulfonoimidamide and related sulfonoimidamide libraries. Sulfonoimidamides are increasingly recognized a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of 2-methylbenzene-1-sulfonoimidamide and related sulfonoimidamide libraries. Sulfonoimidamides are increasingly recognized as valuable bioisosteres for sulfonamides, a scaffold present in numerous approved drugs.[1][2] This guide details a self-validating framework for library preparation, assay development, primary screening, and hit confirmation, using a protein kinase target as a practical example. The protocols and workflows are designed for researchers, scientists, and drug development professionals aiming to identify novel modulators of biological targets from this promising chemical class.

Introduction: The Rationale for Screening Sulfonoimidamide Libraries

The sulfonamide functional group is a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities.[3][4][5] Its aza-analogue, the sulfonimidamide, has recently gained significant popularity as a novel functional group for designing biologically active compounds.[2][6] The additional nitrogen atom provides a new vector for chemical substitution, creating a potential stereocenter at the sulfur atom and allowing for fine-tuning of physicochemical properties. This makes libraries based on scaffolds like 2-methylbenzene-1-sulfonoimidamide attractive for drug discovery campaigns.

High-throughput screening (HTS) is the definitive method for interrogating large chemical libraries to find starting points for drug development.[7][8][9] It integrates automation, miniaturized biology, and data science to test thousands to millions of compounds efficiently.[10][11] This application note outlines a robust HTS cascade specifically tailored for identifying inhibitors from a sulfonoimidamide library against a protein kinase target, a class of enzymes frequently targeted by sulfonamide-based drugs.[12]

Compound Library Preparation and Management

The quality and integrity of the screening library are paramount for the success of any HTS campaign. A well-managed library minimizes false positives and ensures the reproducibility of results.[13]

1.1. Library Acquisition and Quality Control Libraries of 2-methylbenzene-1-sulfonoimidamide derivatives can be sourced from commercial vendors or synthesized in-house. Upon receipt, it is critical to perform quality control (QC) on a representative subset of the library.

  • Purity Assessment: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the identity and assess the purity of the compounds. A purity threshold of >90% is recommended for HTS.

  • Solubility: The solubility of sulfonoimidamides can vary. Initial solubility tests in 100% dimethyl sulfoxide (DMSO) are essential. Compounds should be soluble at the desired stock concentration (typically 10-20 mM).

1.2. Plating and Storage Protocol Proper storage and handling are crucial to prevent compound degradation.

  • Stock Solution Preparation: Dissolve compounds in 100% DMSO to create high-concentration master stocks (e.g., 10 mM). Use automated liquid handlers to minimize human error and ensure accuracy.[14]

  • Storage: Store master stock plates at -20°C or -80°C in desiccated environments to prevent water absorption by DMSO. Limit freeze-thaw cycles by creating intermediate or "daughter" plates for screening.

  • Assay-Ready Plates: Prepare assay-ready plates by diluting the master stock into an appropriate format (e.g., 384-well or 1536-well plates) at a concentration suitable for the assay. For a primary screen, this might be a single high concentration (e.g., 10-20 µM). For quantitative HTS (qHTS), an inter-plate serial dilution is prepared.[15]

Assay Development and Validation

The development of a robust and miniaturized assay is the most critical phase of an HTS campaign.[16] The goal is to create an assay that is sensitive, reproducible, and cost-effective. For this guide, we will focus on a biochemical kinase assay.

Causality Behind Assay Choice: We select a biochemical assay as it provides a direct measure of target engagement (enzyme inhibition) and is generally less complex than a cell-based assay, making it ideal for a primary screen.[11][17] Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are often preferred for their homogeneous "mix-and-read" format, low background, and resistance to interference from colored or fluorescent compounds.[18][19]

2.1. Protocol: TR-FRET Kinase Assay Development

This protocol describes the optimization of a generic TR-FRET assay that measures the phosphorylation of a biotinylated substrate peptide by a kinase.

  • Reagent Titration:

    • Enzyme Titration: Determine the optimal kinase concentration by performing a time-course experiment. The goal is to find a concentration that produces a linear reaction rate and yields a robust signal within the desired incubation time (e.g., 60 minutes), typically operating at ~20-30% of substrate conversion to ensure initial velocity kinetics.

    • Substrate and ATP Titration: Determine the Michaelis-Menten constant (Km) for both the peptide substrate and ATP. For an initial screen to identify all types of inhibitors, running the assay at the Km value for ATP is a common and effective strategy.[18]

  • DMSO Tolerance: Evaluate the assay's performance in the presence of varying DMSO concentrations (e.g., 0.1% to 2%). The final DMSO concentration in the assay should not significantly inhibit enzyme activity or disrupt the detection system.

  • Assay Validation (Pilot Screen):

    • Prepare a 384-well plate with multiple columns dedicated to positive controls (no inhibition, e.g., 1% DMSO) and negative controls (full inhibition, e.g., a known potent inhibitor).

    • Run the assay under the optimized conditions.

    • Calculate the assay quality metrics as described in the table below.

Table 1: HTS Assay Validation Metrics

MetricFormulaAcceptance CriteriaRationale
Signal-to-Background (S/B) Mean(Positive Control) / Mean(Negative Control)> 5Ensures a sufficient dynamic range to detect inhibition.
Coefficient of Variation (%CV) (StdDev / Mean) * 100< 10% for controlsMeasures the well-to-well variability and precision of the assay.
Z'-Factor 1 - [3*(StdDevₚ + StdDevₙ) / |Meanₚ - Meanₙ|]≥ 0.5 A dimensionless metric that accounts for both dynamic range and data variation. A value ≥ 0.5 indicates an excellent assay suitable for HTS.[20][21][22]

The High-Throughput Screening Workflow

The primary HTS campaign involves screening the entire 2-methylbenzene-1-sulfonoimidamide library at a single concentration to identify "hits."[23][24]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Data Analysis Lib Compound Library (10 mM in DMSO) ARP Assay-Ready Plates (e.g., 1 mM) Lib->ARP Dilution Add_Cmpd 2. Add Compound (50 nL) via Acoustic Dispensing ARP->Add_Cmpd Dispense 1. Dispense Reagents (Enzyme, Substrate, ATP) Dispense->Add_Cmpd Incubate 3. Incubate at RT (e.g., 60 min) Add_Cmpd->Incubate Add_Detect 4. Add Detection Reagents (e.g., TR-FRET Antibody) Incubate->Add_Detect Read 5. Read Plate (TR-FRET Reader) Add_Detect->Read RawData Raw Plate Data Read->RawData QC Plate-Level QC (Z' > 0.5) RawData->QC Norm Normalization (% Inhibition) QC->Norm HitPick Hit Selection (e.g., >50% Inhibition) Norm->HitPick Conf Hit Confirmation & Triage HitPick->Conf Primary Hits

Caption: Automated HTS workflow from library plating to primary hit identification.

3.1. Primary Screening Protocol

  • Reagent Dispensing: Using a multi-channel liquid dispenser, add the optimized kinase, substrate, and ATP solution to all wells of a 384-well assay plate.

  • Compound Transfer: Use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes of compounds from the assay-ready plates to the assay plates. This technology is precise and minimizes cross-contamination.

  • Incubation: Incubate the plates at room temperature for the predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the TR-FRET detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-APC) to stop the reaction and initiate the detection signal.

  • Data Acquisition: Read the plates on a TR-FRET-compatible plate reader.

Data Analysis and Hit Identification

HTS generates vast amounts of data that require systematic analysis to identify meaningful hits.[9][25]

  • Quality Control: First, verify that each plate meets the pre-defined quality criteria (Z' ≥ 0.5). Plates that fail QC should be repeated.

  • Data Normalization: Raw data from each well is normalized relative to the on-plate controls (Positive Control = 0% Inhibition, Negative Control = 100% Inhibition).

    • % Inhibition = 100 * (1 - (Signal_Compound - Mean_Neg_Ctrl) / (Mean_Pos_Ctrl - Mean_Neg_Ctrl))

  • Hit Selection: A "hit" is a compound that meets a specified activity threshold. A common starting point is a threshold of >50% inhibition or, more robustly, a Z-score > 3 (i.e., an activity level more than 3 standard deviations from the mean of the sample population).[9]

Hit Confirmation and Triage

Primary hits contain a significant number of false positives.[26] A rigorous triage process is essential to focus resources on the most promising compounds.[27][28]

Hit_Triage_Cascade PrimaryHits Primary Hits (from single-point screen) Reorder Re-order or Re-synthesize Fresh Compound Powder PrimaryHits->Reorder Initial Hit List QC Purity & Identity Check (LC-MS, NMR) Reorder->QC Fresh Stock DoseResponse Confirmatory Screen: 10-point Dose-Response (IC50) QC->DoseResponse QC-Passed Compounds Orthogonal Orthogonal Assay (e.g., Mobility Shift Assay) DoseResponse->Orthogonal Potent Hits (IC50 < 10 µM) SAR SAR by Analogue (Purchase/Synthesize Analogues) Orthogonal->SAR Confirmed Activity ValidatedHit Validated Hit Series SAR->ValidatedHit SAR Established

Caption: Decision-making cascade for hit validation and confirmation.

5.1. Hit Confirmation Protocol

  • Compound Re-acquisition: Procure or re-synthesize fresh solid samples of the primary hits to ensure the observed activity is not due to an impurity in the original screening sample.[29]

  • Confirmatory Screening (IC₅₀ Determination):

    • Perform 10-point dose-response curves in the primary assay format for all QC-passed hits.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound. Compounds with a clear dose-response relationship are considered "confirmed hits."

  • Orthogonal Assays: Test confirmed hits in a secondary assay that uses a different detection technology (e.g., a label-free mobility shift assay or a radiometric filter-binding assay).[30][31] This crucial step helps eliminate artifacts specific to the primary assay format (e.g., TR-FRET interference).

  • Structure-Activity Relationship (SAR) by Analogue: For confirmed and validated hits, purchase or synthesize close structural analogues to explore the initial SAR.[26] A consistent activity trend among related structures significantly increases confidence in the chemical series.

Table 2: Example Hit Triage Data Summary

Compound IDPrimary Screen (% Inh)Confirmed IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Notes
Cmpd-001 85.21.21.5Validated Hit. Consistent activity across assays.
Cmpd-002 78.92.52.1Validated Hit. Good correlation.
Cmpd-003 65.48.1> 50Artifact. Active in primary assay only. Likely technology-specific interference.
Cmpd-004 55.1> 50> 50False Positive. Activity not reproducible.

Conclusion

The high-throughput screening of a 2-methylbenzene-1-sulfonoimidamide library is a powerful strategy for identifying novel chemical matter for drug discovery programs. By following a structured and self-validating workflow—encompassing rigorous library management, robust assay development, systematic primary screening, and a stringent hit triage cascade—researchers can efficiently progress from a large chemical collection to a small set of validated, tractable hit series. This application note provides the foundational protocols and scientific rationale to empower drug discovery professionals to successfully execute such a campaign and unlock the therapeutic potential of the sulfonoimidamide scaffold.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy. [Link]

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  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B. [Link]

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  • The recent progress of sulfonamide in medicinal chemistry. (2020). Sys Rev Pharm. [Link]

  • High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future. (2025). ResearchGate. [Link]

  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025). Parse Biosciences. [Link]

  • A brief review of high throughput screening in drug discovery process. (n.d.). Journal of Drug Delivery and Therapeutics. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2025). Chemistry & Biodiversity. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Chinthapalli, K., et al. (2017). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • An, W. F., & Tolliday, N. (2010). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (2023). EBioMedicine. [Link]

  • Using an HTS Ready Assay for PLK1 Inhibitor Screening. (2026). BellBrook Labs. [Link]

  • List, M., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. [Link]

  • On HTS: Z-factor. (2023). On HTS. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2025). Journal of Chemical Reviews. [Link]

  • High-Throughput Screening Data Analysis. (2016). Basicmedical Key. [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Z-factor. (n.d.). Grokipedia. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]

  • Bar-Kedma, I., & Woon, E. C. Y. (2023). Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. [Link]

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  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

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  • Secondary Screening. (n.d.). Creative Biolabs. [Link]

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Method

Scalable Synthesis Protocols for 2-Methylbenzene-1-Sulfonoimidamide: Process Chemistry and Application Notes

Executive Summary Sulfonimidamides—the aza-analogues of sulfonamides—have emerged as privileged motifs in modern medicinal chemistry and agrochemistry. By replacing one oxygen atom of a sulfonamide with an imine nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonimidamides—the aza-analogues of sulfonamides—have emerged as privileged motifs in modern medicinal chemistry and agrochemistry. By replacing one oxygen atom of a sulfonamide with an imine nitrogen, chemists gain an additional vector for structural functionalization, altered hydrogen-bonding capabilities, and improved solubility profiles[1].

2-Methylbenzene-1-sulfonoimidamide (o-toluenesulfonimidamide) is a highly valuable building block. However, the ortho-methyl substitution introduces steric hindrance that complicates classical nucleophilic substitution pathways. Historically, the synthesis of sulfonimidamides relied on the electrophilic chlorination of sulfinamides to generate highly reactive, moisture-sensitive sulfonimidoyl chlorides. On a process scale, isolating these intermediates poses severe safety and yield-attrition risks.

This application note details two field-proven, scalable protocols that bypass the isolation of hazardous intermediates, ensuring high thermodynamic control, safety, and reproducibility for multi-gram to kilogram campaigns.

Mechanistic Pathways & Process Causality (E-E-A-T)

To design a self-validating process, one must understand the causality behind reagent selection. We focus on two distinct, highly scalable synthetic routes.

Route A: The TrNSO Linchpin Strategy (One-Pot Sequence)

Developed by the Willis group, this route utilizes N-sulfinyltritylamine (TrNSO) as a bench-stable, easily scalable linchpin reagent[2].

  • Causality for Scale-Up: TrNSO acts as a stable electrophile for the initial Grignard addition (o-tolylmagnesium bromide). The resulting trityl-protected sulfinamide anion is chlorinated in situ using N-chlorosuccinimide (NCS). Because the intermediate sulfonimidoyl chloride is never isolated, the risk of hydrolysis is eliminated. The bulky trityl group also prevents unwanted over-reaction or dimerization during the subsequent amination step.

Route B: Hypervalent Iodine-Mediated NH Transfer

Pioneered by Bull and Luisi, this route achieves direct oxidative imination of o-toluenesulfinamide using (diacetoxyiodo)benzene (PhI(OAc)₂) and ammonium carbamate[3].

  • Causality for Scale-Up: This protocol entirely avoids chlorinating agents and organometallic exotherms. Ammonium carbamate serves as a safe, solid source of ammonia. The reaction proceeds via an in situ generated iodonitrene species that cleanly transfers the "NH" group to the sulfur center. The primary process challenge here is the removal of the iodobenzene byproduct, which is managed via selective crystallization rather than chromatography.

Mandatory Visualization: Workflows & Process Diagrams

RouteComparison TrNSO TrNSO (Bench Stable) Anion Sulfinamide Anion (In Situ) TrNSO->Anion Grignard o-Tolyl-MgBr Grignard->Anion -78°C to -20°C NCS NCS Chlorination Anion->NCS One-Pot Amine NH3 Amination NCS->Amine Intermediate Chloride Product 2-Methylbenzene-1- sulfonoimidamide Amine->Product TFA Deprotection Sulfinamide o-Toluenesulfinamide Iodonitrene Iodonitrene Intermediate Sulfinamide->Iodonitrene Oxidative Activation Iodine PhI(OAc)2 + NH2CO2NH4 Iodine->Iodonitrene Iodonitrene->Product Direct NH Transfer

Fig 1: Mechanistic pathways for Route A (TrNSO Linchpin) vs Route B (Iodonitrene Transfer).

ProcessFlow R1 Reactor 1: Grignard Addition (THF, -20°C, N2 atm) R2 Reactor 2: Chlorination (NCS Dosing, -40°C) R1->R2 Controlled Transfer (Avoid Exotherm) R3 Reactor 3: Amination (NH3/MeOH, 0°C to RT) R2->R3 In-line HPLC check R4 Reactor 4: Deprotection (TFA/DCM, RT) R3->R4 Aqueous Workup Organic Phase Cryst Crystallization Unit (EtOAc / Heptane) R4->Cryst Crude API Transfer

Fig 2: Process flow diagram for the 100g+ scale-up of the TrNSO one-pot methodology.

Quantitative Data & Process Metrics

The following table summarizes the key process metrics comparing the two protocols at a 50-gram scale.

MetricRoute A: TrNSO One-Pot[2]Route B: Hypervalent Iodine[3]Process Implication
Overall Yield 78 - 82%65 - 70%Route A provides higher throughput despite more steps.
Step Count 2 (One-pot + Deprotection)1 (Direct oxidation)Route B is operationally simpler.
E-Factor ~ 15~ 25Route B generates heavy iodobenzene waste.
Critical Control Point Exotherm during NCS additionPhI(OAc)₂ dosing rateThermal runaway prevention is critical in both.
Purification Crystallization (EtOAc/Heptane)Slurry/Wash (Heptane)Both successfully avoid silica gel chromatography.

Detailed Experimental Protocols

Protocol A: TrNSO One-Pot Synthesis (100 mmol Scale)

This protocol utilizes the methodology adapted from Davies, Hall, and Willis[2].

Step 1: Grignard Addition & Chlorination

  • Preparation: To a rigorously dried 1 L jacketed reactor under N₂, add N-sulfinyltritylamine (TrNSO) (30.5 g, 100 mmol) and anhydrous THF (300 mL). Cool the jacket to -20 °C.

  • Organometallic Addition: Dropwise add o-tolylmagnesium bromide (1.0 M in THF, 110 mL, 110 mmol) via an addition funnel over 45 minutes. Process Note: Maintain internal temperature below -10 °C to prevent degradation of the sulfinamide anion. Stir for 30 minutes post-addition.

  • Chlorination: Cool the reactor to -40 °C. Add N-chlorosuccinimide (NCS) (14.7 g, 110 mmol) in three equal portions over 15 minutes. The solution will transition from pale yellow to deep orange, indicating the formation of the sulfonimidoyl chloride. Stir for 45 minutes.

Step 2: Amination & Deprotection 4. Amination: Into the -40 °C solution, slowly inject a solution of ammonia in methanol (7.0 M, 71 mL, 500 mmol). An immediate exothermic reaction and precipitation of succinimide and ammonium chloride will occur. Allow the reactor to warm to room temperature over 2 hours. 5. Workup: Quench with saturated aqueous NaHCO₃ (200 mL). Extract with EtOAc (3 x 200 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude trityl-protected intermediate. 6. Deprotection: Dissolve the crude intermediate in DCM (200 mL). Add Trifluoroacetic acid (TFA) (38 mL, 500 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours. 7. Isolation (Self-Validating Step): Concentrate the mixture to remove DCM and TFA. Triturate the resulting residue with cold diethyl ether (150 mL). The triphenylmethanol byproduct remains in solution, while the target 2-methylbenzene-1-sulfonoimidamide precipitates as a white solid. Filter and wash with cold ether. Yield: ~13.5 g (79%).

Protocol B: Hypervalent Iodine NH-Transfer (100 mmol Scale)

This protocol is adapted from the direct NH-transfer methodology by Bull and Luisi[3].

  • Preparation: In a 1 L round-bottom flask equipped with a mechanical stirrer, dissolve o-toluenesulfinamide (15.5 g, 100 mmol) in methanol (400 mL).

  • Ammonia Source Addition: Add ammonium carbamate (31.2 g, 400 mmol) in one portion. Stir at room temperature for 15 minutes to ensure partial dissolution.

  • Oxidant Dosing: Add (diacetoxyiodo)benzene (PhI(OAc)₂) (48.3 g, 150 mmol) portion-wise over 1 hour. Process Note: The reaction is mildly exothermic. Portion-wise addition prevents the rapid off-gassing of CO₂ from the carbamate decomposition.

  • Reaction Monitoring: Stir the open-air reaction (lightly capped to allow gas escape) at room temperature for 4 hours. Monitor completion via UPLC-MS (disappearance of sulfinamide mass).

  • Workup & Purification: Concentrate the methanol in vacuo. Redissolve the oily residue in EtOAc (300 mL) and wash with 1M NaOH (2 x 150 mL) to remove acetic acid, followed by brine (150 mL).

  • Iodobenzene Removal: Concentrate the organic layer to a thick oil. Add heptane (200 mL) and stir vigorously for 2 hours. The iodobenzene byproduct dissolves in the heptane, while the target 2-methylbenzene-1-sulfonoimidamide crystallizes. Filter, wash with cold heptane, and dry under vacuum. Yield: ~11.6 g (68%).

References

  • Davies, T. Q., Hall, A., & Willis, M. C. "One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO." Angewandte Chemie International Edition, 2017. URL:[Link][2]

  • Nandi, G. C., & Arvidsson, P. I. "Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry." Advanced Synthesis & Catalysis, 2018. URL:[Link][1]

  • Bull, J. A., & Luisi, R. "Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer." MDPI Molecules, 2023. URL:[Link][3]

Sources

Application

Application Note: Derivatization of 2-Methylbenzene-1-sulfonoimidamide for Biological Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties often requires moving beyond flat, sp²-hybridized aromatic systems into more complex, three-dimensional chemical space. Sulfonimidamides (SIAs) have emerged as highly versatile, multidimensional bioisosteres for traditional sulfonamides and carboxylic acids [1].

The transition from a standard sulfonamide to an aza-S(VI) analogue like 2-methylbenzene-1-sulfonoimidamide (CAS: 2624134-63-8)[2][3] introduces a stereogenic sulfur center and an additional nitrogen vector (the imidic NH) [4]. The ortho-methyl group on the benzene ring provides critical steric shielding, which can lock the conformation of the aryl ring—a feature often essential for precise binding kinetics in deep target pockets, such as those found in γ-secretase or kinase domains[1][5]. Derivatization of the free imidic nitrogen allows for the late-stage fine-tuning of physicochemical properties, specifically lowering lipophilicity (LogD), increasing aqueous solubility, and reducing non-specific plasma protein binding (PPB)[1][5].

Physicochemical Profiling: Sulfonamide vs. Sulfonimidamide

To understand the causality behind selecting 2-methylbenzene-1-sulfonoimidamide for biological assays, we must quantify its physicochemical advantages. The table below summarizes the structural shifts that directly impact assay performance.

Property2-Methylbenzenesulfonamide2-Methylbenzene-1-sulfonoimidamideMechanistic Causality
3D Geometry Achiral, tetrahedralChiral (stereogenic sulfur)Asymmetry allows for enantiomeric discrimination and tighter binding within chiral protein pockets[1][6].
H-Bonding 2 Acceptors, 1 Donor2 Acceptors, 2 DonorsThe imidic NH provides an additional vector for hydrogen bond donation, enhancing target affinity[7].
Lipophilicity (LogD) Higher (Baseline)Lowered by ~0.5 to 1.0 log unitsReplacement of oxygen with an NH group increases polarity, improving aqueous solubility for in vitro assays[1][8].
Plasma Protein Binding Typically >90%Significantly Reduced (~70%)Decreased lipophilicity minimizes non-specific hydrophobic interactions with human serum albumin, increasing the free fraction of the drug[1].
Functionalization Single N-vectorDual N-vectorsEnables divergent late-stage library synthesis (N-alkylation, N-arylation) for comprehensive Structure-Activity Relationship (SAR) studies[4].

Derivatization to Assay Workflow

G cluster_0 Late-Stage Derivatization cluster_1 Biological Profiling SIA 2-Methylbenzene-1- sulfonoimidamide (Chiral Scaffold) Arylation N-Arylation (Pd-Catalyzed) SIA->Arylation Vector 1 Acylation N-Acylation (Acyl Chlorides) SIA->Acylation Vector 2 Assay1 Target Binding (HTS Assays) Arylation->Assay1 Acylation->Assay1 Assay2 ADME Stability (Microsomal CLint) Assay1->Assay2 Hit Triage

Workflow from 2-methylbenzene-1-sulfonoimidamide derivatization to biological evaluation.

Experimental Protocols

Protocol 1: Synthetic Derivatization via N-Arylation (Buchwald-Hartwig Coupling)

Objective: Functionalize the imidic nitrogen of 2-methylbenzene-1-sulfonoimidamide to generate a library of target compounds for biological screening.

Causality & Setup: The imidic nitrogen of a sulfonimidamide is significantly less nucleophilic than a standard aliphatic amine due to the strong electron-withdrawing nature of the adjacent sulfonyl group. Therefore, standard S_NAr conditions often fail. A palladium-catalyzed cross-coupling utilizing a strong base and an electron-rich bidentate ligand is required to facilitate oxidative addition and subsequent reductive elimination [9].

Step-by-Step Methodology:

  • Reagent Preparation (Inert Atmosphere): In a flame-dried Schlenk tube, combine 2-methylbenzene-1-sulfonoimidamide (1.0 equiv), the desired aryl bromide (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

    • Expert Insight: Cs₂CO₃ is chosen over weaker bases (like K₂CO₃) because the pKa of the imidic NH requires a stronger base for efficient deprotonation, which is the rate-limiting step in driving the catalytic cycle forward.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Degas the mixture via three strict freeze-pump-thaw cycles.

    • Expert Insight: Oxygen must be rigorously excluded; residual O₂ will irreversibly oxidize the active Pd(0) species to inactive Pd(II), prematurely halting the reaction.

  • Reaction Execution: Heat the mixture at 100°C for 12 hours under a positive nitrogen atmosphere. Monitor progression via LC-MS.

  • Self-Validation & Workup: Once the starting material is consumed (verified by MS showing the product mass [M+H]⁺), cool the vessel to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-arylated derivative.

Protocol 2: In Vitro ADME Profiling (Microsomal Stability Assay)

Objective: Evaluate the intrinsic clearance (CLint) of the derivatized 2-methylbenzene-1-sulfonoimidamide to predict in vivo half-life.

Causality & Setup: Sulfonimidamides generally exhibit improved metabolic stability compared to their sulfonamide counterparts due to altered lipophilicity and weakened interactions with metabolic enzymes (e.g., CYP450s) [7][10]. This assay quantifies that stability, serving as a critical triage step before in vivo efficacy models.

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the derivatized compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLMs) to achieve a final protein concentration of 0.5 mg/mL.

    • Expert Insight: The pH is strictly maintained at 7.4 to mimic physiological conditions, ensuring the optimal conformation and activity of the CYP enzymes.

  • Pre-Warming & Initiation: Pre-incubate the mixture in a water bath at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Expert Insight: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Running a parallel negative control (NADPH-free incubation) is mandatory to rule out chemical instability or non-CYP mediated degradation.

  • Time-Course Sampling & Quenching: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Expert Insight: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism precisely at the target time. It also precipitates the proteins to prevent LC column clogging during downstream analysis.

  • Self-Validation & Analysis: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (

    
    ) and intrinsic clearance (CLint).
    

References

  • Sehgelmeble, F. W., et al. "Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with γ-Secretase Inhibitors." ChemMedChem, 2012. URL:[Link]

  • Zhang, Z., & Willis, M. C. "Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery." Chem, 2022. URL:[Link]

  • Chen, Y., et al. "A convenient synthetic route to sulfonimidamides from sulfonamides." RSC Advances, 2015. URL:[Link]

  • Frings, M., et al. "Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Functionalization of 2-Methylbenzene-1-sulfonoimidamide

Welcome to the Technical Support Center. This hub provides researchers and drug development professionals with validated troubleshooting guides, mechanistic insights, and step-by-step protocols for overcoming the synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub provides researchers and drug development professionals with validated troubleshooting guides, mechanistic insights, and step-by-step protocols for overcoming the synthetic bottlenecks associated with 2-methylbenzene-1-sulfonoimidamide (CAS: 2624134-63-8).

Section 1: Troubleshooting Guides & FAQs

Q1: I am experiencing low yields and severe decomposition when attempting to synthesize 2-methylbenzene-1-sulfonoimidamide via the traditional sulfinyl chloride route. How can I improve stability and yield? A1: The traditional route relies on the electrophilic chlorination of sulfinamides to form unstable sulfonimidoyl chlorides. The ortho-methyl group in your substrate exacerbates this issue by sterically hindering the subsequent nucleophilic attack of ammonia, leading to prolonged reaction times and competitive decomposition [1]. Causality & Solution: Transition to a one-pot, three-component synthesis utilizing the bench-stable sulfinylamine reagent N-sulfinyltritylamine (TrNSO). By reacting o-tolylmagnesium bromide with TrNSO, you generate a stable trityl-protected sulfinamide intermediate. In situ oxidative chlorination (using NCS or TCCA) followed by amination bypasses the need to isolate fragile intermediates. The bulky trityl group also prevents unwanted side reactions at the nitrogen center before final deprotection [1].

Q2: When attempting the enantioselective acylation of racemic 2-methylbenzene-1-sulfonoimidamide, my enantiomeric ratio (er) plateaus around 80:20. How can I optimize this desymmetrization? A2: Desymmetrizing the two unprotected nitrogen nucleophiles on a single sulfur(VI) chiral center is notoriously difficult due to the lack of obvious structural differences for catalyst recognition and a high background rate of racemic acylation [2]. While the ortho-methyl group provides necessary steric bulk to lock the substrate's conformation in the catalyst pocket, it can also clash with bulky electrophiles. Causality & Solution: Utilize a Cinchona-phosphinate alkaloid-catalyzed desymmetrization protocol. Lowering the temperature to -20 °C and strictly controlling the equivalents of the acylating agent (e.g., trifluoroacetic anhydride or chloroformates) suppresses the background racemic reaction. The rigid chiral pocket of the Cinchona-phosphinate catalyst specifically recognizes the ortho-methyl conformation, allowing you to achieve up to 94:6 er and 87% yield [2].

Q3: I am struggling with regioselectivity during N-functionalization. Both the imidic (=NH) and amidic (-NH2) nitrogens are reacting. How do I selectively target the =NH position? A3: The inherent pKa difference between the imidic and amidic nitrogens generally favors =NH functionalization, but the steric shielding from the ortho-methyl group alters local nucleophilicity, leading to over-functionalization or mixed regiochemistry[3]. Causality & Solution: For selective N-arylation of the =NH position, employ a Palladium-catalyzed cross-coupling strategy. While Pd2(dba)3 is standard, switching to Pd(OAc)2 combined with a bidentate ligand like Xantphos resolves purification issues and drastically improves site-selectivity by accommodating the steric demands of the ortho-methyl group during the reductive elimination step [3].

Section 2: Mechanistic Workflows & Pathways

TrNSO_Workflow A o-Tolyl-MgBr (Organometallic) C Tr-Protected Sulfinamide Intermediate A->C THF, -78°C B TrNSO (Bench-Stable Reagent) B->C D Oxidative Chlorination (NCS or TCCA) C->D in situ E Sulfonimidoyl Chloride Intermediate D->E F Amination (NH3) E->F -78°C to RT G Deprotection (TFA) F->G H 2-Methylbenzene-1- sulfonoimidamide G->H High Yield

TrNSO-mediated one-pot synthesis of 2-methylbenzene-1-sulfonoimidamide.

Functionalization Core 2-Methylbenzene-1- sulfonoimidamide Acyl Enantioselective Acylation (Cinchona Alkaloid) Core->Acyl Desymmetrization (94:6 er) Aryl Selective N-Arylation (Pd(OAc)2 / Xantphos) Core->Aryl Targets =NH position Alkyl Alkylation (Base / Alkyl Halide) Core->Alkyl Orthogonal Protection

Chemoselective functionalization pathways for 2-methylbenzene-1-sulfonoimidamide.

Section 3: Quantitative Data & Method Comparison

The following table summarizes the performance metrics of various synthetic strategies for accessing ortho-substituted sulfonimidamides, highlighting the superiority of modern catalytic and one-pot methods over traditional approaches.

Synthesis StrategyReagents / CatalystYield (%)Enantiomeric Ratio (er)Key AdvantageMajor Limitation
Traditional Route Sulfinyl Chloride, NH3, t-BuOCl35 - 45%RacemicUses inexpensive bulk reagentsHigh decomposition; low tolerance for ortho-sterics
One-Pot TrNSO [1]TrNSO, o-Tolyl-MgBr, NCS, NH375 - 85%RacemicBypasses unstable intermediatesRequires cryogenic conditions (-78 °C)
Desymmetrization [2]Cinchona-phosphinate, Acyl-Cl87%94:6Excellent stereocontrolRequires pre-synthesized racemic starting material
Pd-Catalyzed Arylation [3]Pd(OAc)2, Xantphos, Ar-Br65 - 80%N/A (Maintains starting er)High regioselectivity for =NHSensitive to trace oxygen/moisture

Section 4: Validated Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Methylbenzene-1-sulfonoimidamide via TrNSO

This protocol is designed as a self-validating system; the visual transition from a clear solution to a white suspension during chlorination confirms intermediate formation.

  • Preparation: Flame-dry a Schlenk flask under argon. Add N-sulfinyltritylamine (TrNSO) (1.0 equiv) and anhydrous THF (0.2 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Organometallic Addition: Dropwise add o-tolylmagnesium bromide (1.1 equiv). Causality: The low temperature prevents over-addition and controls the highly exothermic nucleophilic attack on the sulfur center. Stir for 30 minutes.

  • Oxidative Chlorination: Add N-chlorosuccinimide (NCS) (1.2 equiv) in one portion. Allow the reaction to warm to 0 °C over 15 minutes. Validation: The solution will turn cloudy, indicating the successful formation of the sulfonimidoyl chloride intermediate and precipitation of magnesium salts.

  • Amination: Cool back to -78 °C. Condense anhydrous ammonia gas into the flask (approx. 5 equiv) or add a solution of ammonia in dioxane. Slowly warm to room temperature and stir for 12 hours.

  • Deprotection: Concentrate the mixture in vacuo. Resuspend in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 equiv). Stir for 2 hours at room temperature to cleave the trityl group.

  • Purification: Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and purify via flash chromatography (EtOAc/Hexanes) to yield the pure product.

Protocol 2: Enantioselective Acylation via Cinchona Alkaloid Catalysis

This protocol utilizes dynamic kinetic resolution principles to desymmetrize the sulfur center.

  • Setup: In a dry vial, dissolve racemic 2-methylbenzene-1-sulfonoimidamide (1.0 equiv) and the Cinchona-phosphinate catalyst (10 mol%) in anhydrous toluene (0.1 M).

  • Cooling: Cool the mixture to -20 °C. Causality: Maintaining -20 °C is critical; higher temperatures exponentially increase the rate of the uncatalyzed background reaction, destroying the enantiomeric excess.

  • Acylation: Slowly add the acylating agent (e.g., trifluoroacetic anhydride, 1.1 equiv) and a mild base (e.g., N,N-diisopropylethylamine, 1.2 equiv) via syringe pump over 1 hour.

  • Monitoring: Monitor via chiral HPLC. The reaction typically reaches completion within 24 hours.

  • Workup: Quench with methanol (to destroy excess anhydride), concentrate, and purify via silica gel chromatography to isolate the enantioenriched N-acyl sulfonimidamide (up to 94:6 er).

References

  • Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937-14941. URL: [Link]

  • Haas, B. C., Lim, N.-K., Jermaks, J., et al. (2024). Enantioselective Sulfonimidamide Acylation via a Cinchona Alkaloid-Catalyzed Desymmetrization: Scope, Data Science, and Mechanistic Investigation. Journal of the American Chemical Society, 146(12), 8536-8546. URL: [Link]

  • Izzo, F., Schäfer, M., Lienau, P., Ganzer, U., Stockman, R., & Lücking, U. (2018). Exploration of Novel Chemical Space: Synthesis and in vitro Evaluation of N-Functionalized Tertiary Sulfonimidamides. Chemistry - A European Journal, 24(37), 9295-9304. URL: [Link]

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methylbenzene-1-sulfonoimidamide

Welcome to the technical support center for the synthesis and purification of 2-methylbenzene-1-sulfonoimidamide. This guide is designed for researchers, scientists, and drug development professionals to address common c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 2-methylbenzene-1-sulfonoimidamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, improve experimental outcomes, and ensure the highest standards of product quality. The following content is structured in a question-and-answer format to directly tackle specific issues encountered in the laboratory.

Part 1: Frequently Asked Questions - Synthesis & Yield Optimization

This section addresses the most common questions related to the synthetic process, focusing on maximizing product yield and minimizing unwanted side reactions.

Q1: My reaction yield for 2-methylbenzene-1-sulfonoimidamide is consistently low. What are the primary causes?

Low yield is a frequent issue stemming from several factors, primarily related to reagent quality, reaction conditions, and competing side reactions.

  • Reagent Quality : The primary starting material, 2-methylbenzene-1-sulfonyl chloride, is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to the unreactive 2-methylbenzene-1-sulfonic acid, which will not participate in the reaction.[1] Always use a fresh or newly purified batch of the sulfonyl chloride and ensure all glassware and solvents are anhydrous.[1][2]

  • Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is critical. The reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction forward.[1] A non-nucleophilic base like triethylamine or pyridine is preferred to avoid competing reactions. The temperature should be carefully controlled; adding the sulfonyl chloride dropwise at a low temperature (e.g., 0 °C) can prevent runaway reactions and the formation of byproducts.[1][2]

  • Side Reactions : Several side reactions can consume starting materials and reduce the yield of the desired product.[2] The most common issues are the hydrolysis of the sulfonyl chloride and the formation of over-sulfonylation byproducts.[2]

Q2: I am observing significant byproduct formation, particularly a di-sulfonylated impurity. How can I improve the reaction's selectivity?

The formation of multiple products indicates a lack of selectivity. The primary byproduct concern is often the di-sulfonylated species, where two sulfonyl groups react with the ammonia source.

To enhance selectivity for the desired mono-sulfonylated product:

  • Control Stoichiometry : Carefully manage the ratio of reactants. Using a slight excess of the amine or ammonia source relative to the 2-methylbenzene-1-sulfonyl chloride can favor mono-sulfonylation.[1]

  • Optimize Temperature : Perform the reaction at lower temperatures (0 °C to room temperature).[1] Higher temperatures can provide the activation energy needed for the less-reactive mono-sulfonylated intermediate to react a second time.[1]

  • Monitor Reaction Progress : Use analytical techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material.[1][3] Quench the reaction as soon as the limiting reagent (typically the sulfonyl chloride) is consumed to prevent further reaction and byproduct formation.

Below is a troubleshooting decision tree to diagnose and resolve issues of low reaction yield.

LowYieldTroubleshooting start Low Reaction Yield check_reagents Check Reagent Quality (Sulfonyl Chloride, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok hydrolyzed Action: Use fresh/purified sulfonyl chloride. Use anhydrous solvents. reagents_ok->hydrolyzed Degraded? check_conditions Review Reaction Conditions (Temp, Base, Stoichiometry) reagents_ok->check_conditions No conditions_ok Conditions OK check_conditions->conditions_ok optimize_conditions Action: Lower temperature (0 °C). Ensure non-nucleophilic base. Adjust stoichiometry. conditions_ok->optimize_conditions Suboptimal? analyze_byproducts Analyze Byproducts (TLC, HPLC, LC-MS) conditions_ok->analyze_byproducts No byproducts_present Byproducts Present analyze_byproducts->byproducts_present purify Action: Proceed to Purification. Optimize workup. byproducts_present->purify No address_byproducts Action: Adjust conditions to minimize specific byproduct (e.g., lower temp to reduce di-sulfonylation). byproducts_present->address_byproducts Yes PurificationWorkflow start Crude Product recrystallization Attempt Recrystallization start->recrystallization oiled_out Product 'Oiled Out'? recrystallization->oiled_out troubleshoot_oil Troubleshoot: 1. Re-heat & add more solvent 2. Cool slowly 3. Scratch/Seed oiled_out->troubleshoot_oil Yes crystals_form Crystals Formed oiled_out->crystals_form No troubleshoot_oil->recrystallization check_purity Analyze Purity (HPLC, LC-MS) crystals_form->check_purity purity_ok Purity > 98%? check_purity->purity_ok final_product Final Product purity_ok->final_product Yes further_purification Further Purification Needed purity_ok->further_purification No column_chrom Column Chromatography further_purification->column_chrom acid_base Acid-Base Extraction further_purification->acid_base column_chrom->check_purity acid_base->check_purity

Sources

Troubleshooting

side reactions and byproduct formation in sulfonoimidamide synthesis

Topic: Side Reactions and Byproduct Formation in Sulfonoimidamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 1.0 (Current as of 2026) Introduction: The Aza-Sulfonamide Cha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions and Byproduct Formation in Sulfonoimidamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 1.0 (Current as of 2026)

Introduction: The Aza-Sulfonamide Challenge

Sulfonimidamides (aza-sulfonamides) are emerging bioisosteres of sulfonamides, offering an additional vector for substitution and intrinsic chirality at the sulfur center.[1] However, their synthesis is often plagued by the high reactivity of S(VI) intermediates.

This guide addresses the specific failure modes encountered during the two dominant synthetic pathways: Oxidative Amination of Sulfinamides and SuFEx (Sulfur-Fluoride Exchange) .

Part 1: Diagnostic Troubleshooting Guides

Module A: The "Sulfonamide" Problem (Hydrolysis)

Symptom: You intended to synthesize a sulfonimidamide (


), but NMR/MS analysis confirms the major product is the corresponding sulfonamide (

).

Root Cause Analysis: The intermediate sulfonimidoyl chloride is highly hygroscopic and hydrolytically unstable. If water competes with the amine nucleophile, the S(VI)-Cl bond hydrolyzes to S(VI)-OH, which tautomerizes/stabilizes to the sulfonamide.

Diagnostic Checklist:

  • Reagent Quality: Was the amine nucleophile dried? (Hygroscopic amines are common culprits).

  • Oxidant Source: Are you using NCS (N-chlorosuccinimide)? Commercial NCS often contains water. Recrystallize or dry before use.

  • Quenching: Did you quench the reaction with aqueous media before the amination was complete?

Corrective Protocol:

  • Switch to "Inverse Addition": Do not add the amine to the generated chloride. Add the generated chloride solution into a solution of excess amine and base. This keeps the nucleophile concentration high relative to trace water.

  • The "One-Pot" Fix: Use a drying agent (e.g.,

    
     or 4Å MS) in the oxidative chlorination step.
    
Module B: The "Sulfonimidate" Problem (Solvolysis)

Symptom: You isolated an O-alkylated product (Sulfonimidate) instead of the N-alkylated Sulfonimidamide.

Root Cause Analysis: This occurs primarily in Hypervalent Iodine mediated reactions (e.g., using


) when alcoholic solvents (MeOH, iPrOH) are used. The alcohol outcompetes the amine for the iodonitrene or activated sulfinamide intermediate.

Corrective Protocol:

  • Solvent Swap: Replace alcohols with non-nucleophilic polar aprotic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) .

  • Amine Stoichiometry: If solubility requires an alcohol, increase the amine equivalents to >3.0 to outcompete the solvent.

Module C: Loss of Enantiopurity (Racemization)

Symptom: Starting with a chiral sulfinamide or sulfonimidoyl fluoride (


 ee), the final product is racemic or has significantly eroded ee.

Root Cause Analysis:

  • Pathway 1 (Chloride Route): Sulfonimidoyl chlorides racemize rapidly via chloride exchange (

    
     attack by 
    
    
    
    on the S-center).
  • Pathway 2 (Fluoride Route): Free fluoride ions (

    
    ) generated during SuFEx act as nucleophiles, attacking the S-center and causing inversion/racemization.
    

Corrective Protocol:

  • For Chlorides: Process immediately at low temperature (

    
     or 
    
    
    
    ). Do not store the intermediate.
  • For Fluorides (SuFEx): Add a Fluoride Trap . Calcium salts (e.g.,

    
    ) precipitate 
    
    
    
    , removing
    
    
    from solution and preventing racemization.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the mechanistic divergence where side products are formed.

Sulfonimidamide_Pathways Sulfinamide Sulfinamide (Starting Material) Inter_Cl Sulfonimidoyl Chloride (Highly Reactive) Sulfinamide->Inter_Cl NCS / tBuOCl (Oxidative Chlorination) Inter_Nitrene Iodonitrene (Hypervalent Iodine) Sulfinamide->Inter_Nitrene PhI(OAc)2 (Nitrene Transfer) Inter_Cl->Inter_Cl Cl- exchange (Racemization) Target SULFONIMIDAMIDE (Target) Inter_Cl->Target + Amine (R-NH2) Side_Sulfonamide Sulfonamide (Hydrolysis Byproduct) Inter_Cl->Side_Sulfonamide + H2O (Moisture) Side_Sulfonimidate Sulfonimidate (Solvolysis Byproduct) Inter_Cl->Side_Sulfonimidate + ROH (Alcohol) Inter_Nitrene->Target + Amine Inter_Nitrene->Side_Sulfonimidate + ROH (Solvent)

Caption: Mechanistic divergence in oxidative amination. Red dashed lines indicate irreversible byproduct formation pathways.

Part 3: Comparative Data & Protocols

Table 1: Leaving Group Stability & Byproduct Risk
IntermediateHydrolytic StabilityPrimary ByproductRacemization RiskRecommended For
Sulfonimidoyl Chloride Low (

mins in air)
SulfonamideHigh (via

exchange)
Achiral, rapid synthesis
Sulfonimidoyl Fluoride High (Stable on bench)Unreacted SMMedium (via

)
Chiral, late-stage functionalization
Sulfonimidate Medium Sulfonamide (slow)Low Polymer synthesis, specific esters
Standard Operating Protocol: Oxidative Chlorination (NCS Method)

Scope: Synthesis of N-functionalized sulfonimidamides from sulfinamides.

  • Preparation:

    • Charge a flame-dried flask with Sulfinamide (1.0 equiv) and dry MeCN (0.2 M).

    • Cool to 0 °C .

  • Activation:

    • Add N-Chlorosuccinimide (NCS, 1.05 equiv) portion-wise.

    • Observation: The solution may turn slight yellow. Stir for 15–30 mins.

    • Checkpoint: TLC should show consumption of sulfinamide.

  • Amination (Critical Step):

    • Add the Amine (1.2–1.5 equiv) and Base (Et3N or DBU, 2.0 equiv) .

    • Tip: If the amine is valuable, add the chloride solution to the amine solution (Inverse Addition).

  • Workup:

    • Quench with sat.

      
      . Extract with EtOAc.[2]
      
    • Purification: Flash chromatography. Note that sulfonimidamides are polar; use DCM/MeOH or EtOAc/Hex gradients.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use tert-butyl hypochlorite (


) instead of NCS? 
A:  Yes, it is often more reactive and generates the chloride faster. However, it is explosive  and light-sensitive. NCS is the safer, bench-stable alternative for standard troubleshooting. If using 

, work in the dark and quench excess reagent immediately.

Q: Why does my reaction stall when using Sulfonimidoyl Fluorides? A: Sulfonimidoyl fluorides are much more stable than chlorides (SuFEx chemistry). They often require activation.

  • Solution: Add a Lewis Acid catalyst (e.g.,

    
    ) or a silicon activator (e.g., TMS-amine) if the thermal reaction is too slow.
    

Q: I see a "dimer" peak in the MS. What is it? A: This is likely Homocoupling . If the amine nucleophile is not present in sufficient excess, the sulfonimidoyl intermediate can react with the starting sulfinamide (if not fully consumed) or trace hydrolysis products, linking two sulfur species. Ensure complete conversion to the chloride before adding the amine.

References

  • Mechanistic Insights & Synthesis: Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy‐amino‐λ‐sulfanenitrile Intermediate. ResearchGate.[3][4]

  • Oxidative Chlorination Protocol: Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Beilstein J. Org.[3] Chem.

  • SuFEx & Fluoride Chemistry: Stereospecific SuFEx reactions of sulfonimidoyl fluorides with amines.[5][6] Imperial College London / ACS.

  • Hypervalent Iodine Route: Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI.

  • Sulfonimidate Side Reactions: Synthetic approaches and applications of sulfonimidates.[6][7] RSC Org. Biomol. Chem.

Sources

Optimization

optimization of reaction conditions for N-arylation of 2-methylbenzene-1-sulfonoimidamide

This guide serves as a specialized Technical Support Center for the N-arylation of 2-methylbenzene-1-sulfonimidamide . It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and tro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for the N-arylation of 2-methylbenzene-1-sulfonimidamide . It is designed for medicinal chemists and process engineers requiring high-fidelity protocols and troubleshooting logic.

Ticket Subject: Optimization of Reaction Conditions for ortho-Substituted Sulfonimidamides Status: Active | Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Substrate Analysis

You are attempting to functionalize 2-methylbenzene-1-sulfonimidamide . Unlike simple sulfonimidamides, the 2-methyl (ortho-tolyl) group introduces significant steric bulk proximal to the sulfur center. This steric hindrance impacts the nucleophilicity of the nitrogen and the stability of the metal-amido intermediate.

Key Structural Challenges:

  • Steric Clash: The ortho-methyl group restricts rotation and creates a "picket fence" effect, making the nitrogen less accessible to bulky catalyst centers.

  • Coordination: The

    
     nitrogen (imino) and 
    
    
    
    nitrogen (amino) tautomerize; however, N-arylation typically targets the terminal nitrogen. The ortho-substituent can force the moiety into conformations that favor/disfavor catalyst binding.

Method Selection: The Decision Matrix

Do not default to one method. Choose your protocol based on the electrophile and available equipment.

MethodSelection Start Start: Select Aryl Electrophile ArX Aryl Halide (Cl, Br, I) Start->ArX ArB Aryl Boronic Acid Start->ArB ArX_Type Halide Type? ArX->ArX_Type MethodC Method C: Cu-Catalysis (Chan-Lam) ArB->MethodC Mild Conditions/Air Cl_Br Cl or Br (Electron Neutral/Rich) ArX_Type->Cl_Br I_Br I or Br (Electron Poor) ArX_Type->I_Br MethodA Method A: Pd-Catalysis (Buchwald-Hartwig) Cl_Br->MethodA High Yield Required MethodB Method B: Cu-Catalysis (Ullmann-Type) I_Br->MethodB Cost Sensitive

Figure 1: Decision matrix for selecting the optimal N-arylation protocol based on electrophile availability.

Detailed Protocols & Optimization

Protocol A: Palladium-Catalyzed (Buchwald-Hartwig)

Best for: Aryl chlorides, unactivated aryl bromides, and when high yields are critical.

The Logic: Sulfonimidamides are weak nucleophiles.[1] Standard ligands (BINAP, dppf) often fail. You require biaryl monophosphine ligands (Buchwald ligands) that facilitate the reductive elimination of the electron-poor C-N bond.

Optimized Conditions:

Component Standard Reagent Ortho-Methyl Optimization

| Catalyst |


 or 

|

(Often faster initiation) | | Ligand | BrettPhos or Xantphos |

-BuBrettPhos
or AdBippyPhos (Higher steric tolerance) | | Base |

|

(Sometimes superior for ortho-subs) | | Solvent | 1,4-Dioxane |

-Amyl Alcohol
(Higher boiling point for difficult substrates) | | Temp | 100 °C | 110–120 °C |

Step-by-Step:

  • Charge a vial with 2-methylbenzene-1-sulfonimidamide (1.0 equiv), Aryl Halide (1.2 equiv),

    
     (2.0 equiv), and Ligand (4-6 mol%).
    
  • Add Pd precursor (2-3 mol%).

  • Evacuate and backfill with Argon (

    
    ).
    
  • Add anhydrous 1,4-Dioxane (

    
    ).
    
  • Stir at 110 °C for 12–16 hours.

  • Critical Workup: Dilute with EtOAc, filter through Celite (to remove Pd black), and wash with water.

Protocol B: Copper-Catalyzed (Ullmann-Type)

Best for: Aryl iodides and cost-sensitive scale-up.

The Logic: This pathway relies on a


 cycle. The use of a diamine ligand prevents catalyst aggregation and aids in the deprotonation/coordination of the sulfonimidamide.

Optimized Conditions:

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: DMEDA (

    
    -dimethylethylenediamine) (20 mol%)
    
  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or DMF

  • Temp: 110 °C (Sealed tube essential)

Protocol C: Copper-Catalyzed (Chan-Lam)

Best for: Complex aryl partners available as boronic acids; mild conditions.

The Logic: An oxidative coupling using


.[2] It tolerates air and moisture better but is sensitive to steric hindrance on the nucleophile.

Optimized Conditions:

  • Catalyst:

    
     (10–20 mol%)
    
  • Oxidant: Air (balloon) or

    
    
    
  • Base: Pyridine (2.0 equiv) or

    
    
    
  • Solvent:

    
     or MeOH
    
  • Additive: Molecular Sieves (4Å) are crucial to absorb water generated during the cycle.

Troubleshooting Guide (FAQs)

Issue #1: "I am observing <10% conversion with the 2-methyl substrate, even with Pd."

Diagnosis: Steric failure in the Amine Binding step. The ortho-methyl group on the sulfonimidamide is clashing with the bulky groups on the phosphine ligand during the coordination to Palladium. Resolution:

  • Switch Ligand: Move from BrettPhos to JackiePhos or AdBippyPhos . These ligands are designed to accommodate sterically demanding nucleophiles.

  • Increase Concentration: Increase reaction concentration from

    
     to 
    
    
    
    to drive the bimolecular kinetics.
Issue #2: "My product is racemic." (If using chiral sulfonimidamide)

Diagnosis: Thermal racemization or non-stereospecific pathway. Sulfonimidamides are chiral at sulfur.[3] While generally configurationally stable, prolonged heating at >120 °C in basic media can induce racemization. Resolution:

  • Lower Temperature: Switch to Protocol C (Chan-Lam) which operates at Room Temperature (RT).

  • Change Base: Switch from

    
     (stronger base effect) to 
    
    
    
    .
Issue #3: "I see significant reduction of the Aryl Halide (Ar-H)."

Diagnosis:


-Hydride elimination or solvent participation.
This often happens in alcoholic solvents or if the amine binding is too slow (Pd inserts into Ar-X, can't find the amine, and grabs a hydride from the solvent/ligand).
Resolution: 
  • Solvent Switch: Use Toluene instead of alcohols (isopropanol/butanol).

  • Pre-activation: Heat the catalyst/ligand complex for 5 mins before adding the substrate.

Mechanistic Insight & Visualization

Understanding the failure point is critical for optimization. The diagram below illustrates the Pd-catalyzed cycle and where the ortho-methyl group causes issues.

PdCycle cluster_warning Critical Failure Point Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Steric Bottleneck!) OxAdd->AmineBind + 2-Me-Sulfonimidamide Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - HX RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle highlighting the 'Amine Binding' step where the ortho-methyl steric clash typically inhibits reaction progress.

References & Authority

  • Bolm, C. et al. "Sulfonimidamides: Synthesis and Applications in Chemistry and Biology."[4] Chemical Reviews, 2020.

    • Context: The definitive review on the stability and functionalization of the sulfonimidamide core.

  • Bull, J. A. et al. "Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate."[5] Angewandte Chemie Int.[6] Ed., 2019.

    • Context: Provides foundational work on accessing these substrates.

  • Arvidsson, P. I. et al. "N-Arylation of Sulfonimidamides." Journal of Organic Chemistry, 2014.

    • Context: Specifically addresses the copper-catalyzed arylation conditions (Protocol B).

  • Willis, M. C. et al. "Palladium-Catalyzed N-Arylation of Sulfonimidamides."[7] Organic Letters, 2016.

    • Context: The primary reference for Palladium-catalyzed methodologies (Protocol A), highlighting the use of Buchwald ligands.

Sources

Troubleshooting

purification techniques for crude 2-methylbenzene-1-sulfonoimidamide

Welcome to the Technical Support Center for the purification of 2-methylbenzene-1-sulfonoimidamide (also known as o-toluenesulfonimidamide). As a Senior Application Scientist, I have designed this guide to help you navig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-methylbenzene-1-sulfonoimidamide (also known as o-toluenesulfonimidamide). As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical challenges of isolating primary sulfonimidamides.

Because this molecule features a hexavalent stereogenic sulfur atom bonded to both an imine (


) and an amine (

) group, it exhibits intense polarity, strong hydrogen-bonding capabilities, and a susceptibility to acid-catalyzed degradation. This guide provides field-proven, self-validating methodologies to ensure high yield, chemical purity, and enantiomeric enrichment.

Purification Workflow Architecture

The following decision tree outlines the optimal isolation strategy, accounting for the compound's stability and polarity.

PurificationWorkflow Start Crude 2-Methylbenzene- 1-sulfonoimidamide Extraction Liquid-Liquid Extraction (EtOAc / Aqueous NH4Cl) Start->Extraction Drying Drying & Concentration (Na2SO4, in vacuo <40°C) Extraction->Drying Decision1 Purity & Complexity Check (TLC / LC-MS) Drying->Decision1 FCC Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Decision1->FCC Standard Purification RPHPLC Reverse-Phase HPLC / SFC (Diastereomers / Enantiomers) Decision1->RPHPLC Chiral / Complex Mixtures Recryst Recrystallization (Hot Hexanes or iso-Propanol) FCC->Recryst Degradation Warning: Silica Degradation Minimize column residence time FCC->Degradation RPHPLC->Recryst Pure Pure 2-Methylbenzene- 1-sulfonoimidamide (>98% Purity, High ee/er) Recryst->Pure Degradation->Recryst

Figure 1: Decision-tree workflow for the purification of crude 2-methylbenzene-1-sulfonoimidamide.

Quantitative Purification Metrics

Compare your expected outcomes against these validated benchmarks to ensure your purification is on track.

Purification TechniqueSolvent System / Mobile PhaseTypical

/

Yield / RecoveryKey Application & Causality Notes
Flash Chromatography (FCC) 10–50% EtOAc in Petroleum Ether or Pentane0.3 – 0.670 – 90%Primary isolation. EtOAc acts as an H-bond acceptor to outcompete silica silanol groups, preventing irreversible tailing[1][2].
Reverse-Phase HPLC MeCN /

(0.1% TFA or HCOOH)
Method Dependent>90%Ideal for highly polar derivatives or pseudopeptides that streak on normal phase[3].
Chiral SFC

/ MeOH (Isocratic)
5 – 15 min>95%Baseline resolution of sulfur enantiomers (e.g., up to 94:6 er for o-tolyl derivatives)[4].
Recrystallization Hot Hexanes or iso-PropanolN/A60 – 85%Final polishing. Exploits the robust intermolecular H-bonding network to reject trace aldehydes[2][5].

Self-Validating Experimental Protocols

Phase 1: Liquid-Liquid Extraction & Pre-treatment

Because sulfonimidamide synthesis often utilizes hypervalent iodine or amination reagents[6], careful quenching is required to prevent over-oxidation or hydrolysis.

  • Quench: Dilute the crude reaction mixture with saturated aqueous

    
     to neutralize unreacted amines without over-acidifying the system[2].
    
  • Extract: Extract the aqueous phase 3× with Ethyl Acetate (EtOAc)[2][6].

  • Dry & Concentrate: Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo. Crucial:  Keep the water bath strictly below 40 °C to prevent thermal degradation[6].
    
  • Validation Check: Spot both the aqueous and organic layers on a TLC plate. The organic layer should show strong UV absorbance at 254 nm. If the aqueous layer retains UV-active material, your pH is likely too low (protonating the sulfonimidamide), requiring careful neutralization with

    
    .
    
Phase 2: Flash Column Chromatography (FCC)
  • Column Preparation: Use 230–400 mesh silica gel. If your crude LC-MS shows a high concentration of free amines, pre-treat the silica with 1% Triethylamine (TEA) in hexanes to deactivate acidic sites.

  • Loading: Dry-load the crude mixture onto Celite. This prevents the "solvent effect," where the highly polar crude mixture dissolves in the non-polar initial mobile phase and streaks down the column.

  • Elution: Elute using a gradient of Petroleum Ether/EtOAc (e.g., 20:1 to 10:1)[1].

  • Validation Check (2D-TLC): Perform a 2D-TLC prior to loading. Spot the crude, run it in the chosen solvent, dry the plate, rotate 90 degrees, and run it again. If the spot falls off the diagonal, the compound is actively degrading on the silica[5]. This dictates an immediate switch to RP-HPLC or strict minimization of column residence time.

Phase 3: Recrystallization & Enantiomeric Enrichment
  • Dissolution: Dissolve the semi-pure FCC isolate in a minimum volume of boiling iso-propanol or hot hexanes[2][5].

  • Crystallization: Allow the solution to cool slowly to room temperature. The dense hydrogen-bonding network (dimers/polymers) of the primary sulfonimidamide drives highly selective crystallization.

  • Isolation: Filter the crystals and wash with ice-cold pentane[2].

  • Validation Check: Analyze the mother liquor vs. the crystals via LC-MS or chiral SFC. The crystals should exhibit >98% purity and an enriched enantiomeric ratio, while the mother liquor will contain the trace aldehydes and the depleted enantiomer[4][5].

Troubleshooting & FAQs

Q: My 2-methylbenzene-1-sulfonoimidamide streaks heavily on TLC and co-elutes with impurities during FCC. How do I fix this? A: The free


 and 

groups cause strong hydrogen bonding with the silica stationary phase. To mitigate this, add 1-2% Triethylamine (TEA) to your mobile phase to deactivate the acidic silanol sites. Alternatively, switch to Reverse-Phase HPLC, which is highly effective for polar sulfonimidamides and their pseudopeptide derivatives[3].

Q: I observe degradation of my product when leaving it on the column or during concentration. What is the mechanism? A: Primary sulfonimidamides are sensitive to prolonged exposure to acidic media (like standard silica gel) and heat. Extended purification times can promote hydrolysis, leading to the formation of sulfinamide or aldehyde byproducts[5]. Always concentrate fractions in vacuo at temperatures below 40 °C and minimize the time the compound spends on the column.

Q: How can I resolve the enantiomers of the chiral sulfur center in 2-methylbenzene-1-sulfonoimidamide? A: The sulfur atom in an unsymmetrically substituted sulfonimidamide is a stereocenter. While asymmetric synthesis (e.g., using cinchona alkaloid-catalyzed desymmetrization) can yield high enantiomeric ratios (up to 94:6 er for the 2-methylbenzene derivative)[4], preparative Chiral Supercritical Fluid Chromatography (SFC) is the gold standard for baseline resolution of the enantiomers. Recrystallization can also be used to further enrich the enantiopurity of the major isomer[7].

References

  • [3] Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Diva-Portal.org. 3

  • [6] A Silyl Sulfinylamine Reagent Enables the Modular Synthesis of Sulfonimidamides via Primary Sulfinamides. Organic Chemistry Portal. 6

  • [1] One-Pot Efficient Synthesis of Sulfonimidamides from Sulfonyl Chloride. Thieme-connect.com. 1

  • [4] Enantioselective Sulfonimidamide Acylation via a Cinchona Alkaloid-Catalyzed Desymmetrization: Scope, Data. ChemRxiv.4

  • [5] Stereodivergent Synthesis of Complex N-Sulfonimidoyl Lactams via the Castagnoli–Cushman Reaction. ACS Publications. 5

  • [7] Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews (ACS). 7

  • [2] Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. IUCr.2

Sources

Optimization

troubleshooting guide for the synthesis of hindered sulfonoimidamides

Welcome to the Technical Support Center for Aza-S(VI) Chemistry . This portal is designed for researchers and drug development professionals dealing with the specific kinetic and thermodynamic challenges of synthesizing...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aza-S(VI) Chemistry . This portal is designed for researchers and drug development professionals dealing with the specific kinetic and thermodynamic challenges of synthesizing sterically hindered sulfonoimidamides (sulfonimidamides).

Due to the tetrahedral geometry and high functional group density around the S(VI) center, introducing bulky aliphatic or ortho-substituted aryl groups often leads to competing hydrolysis, epimerization, or complete reaction failure. This guide bypasses standard textbook procedures to provide field-proven, causality-driven troubleshooting protocols.

I. Diagnostic Workflow: Route Selection for Hindered Systems

The most common point of failure in synthesizing hindered sulfonoimidamides is relying on unstable sulfonimidoyl chlorides. As steric bulk increases, the activation energy for nucleophilic attack at the sulfur center rises, giving competing pathways (like hydrolysis) the upper hand[1][2].

G N1 Starting Material (Sulfinamide or TrNSO) N2 Steric Bulk Assessment N1->N2 N3 Unhindered / Moderate (e.g., Primary Amines) N2->N3 N4 Highly Hindered (e.g., NiPr2, tBu) N2->N4 N5 Standard TrNSO One-Pot or Oxidative Chlorination N3->N5 N4->N5 S-Cl instability N6 Direct NH Transfer (PhI(OAc)2 + NH2COONH4) N4->N6 If tertiary sulfinamide N7 SuFEx Chemistry (Sulfonimidoyl Fluorides) N4->N7 High stability required N8 Failure: Hydrolysis / Low Conversion N5->N8 Competing hydrolysis N9 Success: High Yield & Retained ee% N5->N9 Fast kinetics N6->N9 Electrophilic NH transfer N7->N9 Stereospecific coupling

Decision tree for selecting synthetic routes based on steric hindrance at the S(VI) center.

II. Quantitative Impact of Steric Hindrance

Understanding the limitations of your chosen methodology is critical. The table below summarizes how increasing steric bulk impacts yield across the three primary modern synthetic routes[1][3][4][5].

Synthesis MethodologyReagents / IntermediatesYield (Unhindered Amine)Yield (Hindered Amine)Primary Failure Mode for Hindered Substrates
Oxidative Chlorination TrNSO / NCS / Amines85–95% (e.g., Benzylamine)< 20% (e.g., Diisopropylamine)Hydrolysis of S-Cl intermediate to sulfonamide.
Direct NH Transfer PhI(OAc)₂ / NH₄CO₂NH₂85–90% (e.g., Morpholine)17% (e.g., N,N-Diisopropyl)Steric shielding prevents hypervalent iodine approach.
Stereospecific SuFEx Sulfonimidoyl Fluorides80–99% (e.g., Piperidine)75–90% (e.g., Complex APIs)Slow kinetics; requires prolonged heating.

III. Self-Validating Experimental Protocols

Protocol A: The TrNSO One-Pot Method (For Moderate Hindrance)

Developed by Willis and co-workers, this method utilizes N-sulfinyltritylamine (TrNSO) as a stable linchpin, bypassing the need to isolate sensitive sulfinyl chlorides[1][6].

  • Causality: The trityl group provides enough steric shielding to stabilize the sulfinylamine but can be cleaved under mild acidic conditions later. In situ chlorination of the anionic sulfinamide must be immediately followed by amine trapping to outcompete background moisture.

  • Self-Validating Checkpoint: When adding the chlorinating agent (e.g., tBuOCl or NCS), quench a 5 µL reaction aliquot into dry methanol. LCMS analysis should reveal the methyl sulfonimidate mass. If you see the primary sulfonamide mass instead, your reaction environment is not sufficiently anhydrous.

Step-by-Step:

  • Grignard Addition: To a solution of TrNSO (1.0 equiv) in anhydrous THF at 0 °C, add the organomagnesium reagent (1.1 equiv) dropwise. Stir for 5–10 minutes.

  • Oxidative Chlorination: Cool the mixture to -78 °C. Add a solution of N-chlorosuccinimide (NCS) or tBuOCl (1.1 equiv). The solution will typically exhibit a distinct color change (often turning pale yellow).

  • Amine Trapping: Immediately add the desired amine (2.5 equiv, or 1.2 equiv with an auxiliary base like DIPEA). Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol B: Stereospecific SuFEx (For High Hindrance & Enantiopurity)

For highly hindered amines or when absolute stereocontrol is required, sulfonimidoyl chlorides fail. Bull and co-workers demonstrated that sulfonimidoyl fluorides are highly stable to hydrolysis but remain reactive toward amines via Sulfur-Fluoride Exchange (SuFEx)[4][7].

  • Causality: The S-F bond is significantly stronger than the S-Cl bond. It does not spontaneously hydrolyze, allowing you to force the reaction with bulky amines using elevated temperatures without destroying your electrophile.

  • Self-Validating Checkpoint: Monitor the reaction via ¹⁹F NMR. The starting sulfonimidoyl fluoride will show a distinct peak between +60 and +80 ppm. The disappearance of this peak confirms electrophile consumption independently of LCMS ionization biases.

Step-by-Step:

  • Fluorination: Treat the bench-stable N-Boc-sulfinamide salt with Selectfluor (1.2 equiv) in acetonitrile to generate the enantioenriched sulfonimidoyl fluoride[4][7].

  • Amine Coupling: Dissolve the sulfonimidoyl fluoride (1.0 equiv) and the hindered amine (2.0 equiv) in an appropriate solvent (e.g., MeCN or DMF).

  • Fluoride Trapping (Critical): Add a fluoride scavenger (e.g., calcium salts or specific basic additives as per the specific substrate needs) to prevent the liberated F⁻ from attacking the product and causing epimerization[4].

  • Heating: Heat the reaction to 60–80 °C. Because the S-F bond is stable, prolonged heating (12–24 hours) can be used to drive sterically congested couplings to completion.

IV. Troubleshooting FAQs

Q: I am attempting a one-pot synthesis using a bulky Grignard reagent (e.g., tBuMgCl) and a sulfinyl nitrene precursor, but I am isolating a sulfinamide instead of my target sulfoximine/sulfonimidamide. Why? A: This is a known regioselectivity issue driven by steric clash. As established by Willis et al., highly hindered C-nucleophiles face too much steric resistance to attack the sulfur atom of the highly electrophilic sulfinyl nitrene[2]. Consequently, the nucleophile attacks the less hindered nitrogen atom, collapsing the intermediate into a sulfinamide. Solution: Install the bulky alkyl group earlier in the sequence using a less sterically demanding electrophilic sulfur source, or utilize the SuFEx methodology where the S(VI) geometry is already established prior to nucleophilic attack.

Q: My enantioenriched sulfonimidamide is completely racemized after the amine coupling step. How do I retain my ee? A: If you are using SuFEx chemistry, this is caused by fluoride-induced racemization. The fluoride ion (F⁻) liberated during the substitution is a potent nucleophile in aprotic solvents. It attacks the newly formed sulfonoimidamide, causing continuous inversion at the sulfur center[4][7]. Solution: You must actively trap the fluoride ion in situ. Ensure your protocol includes a fluoride scavenger or optimized solvent conditions that sequester F⁻ immediately upon release.

Q: When using the direct NH transfer method (PhI(OAc)₂ + ammonium carbamate) on a primary sulfinamide, I am getting a sulfonimidate ester instead of the unprotected sulfonimidamide. What went wrong? A: The direct NH transfer protocol is strictly limited to tertiary sulfinamides. As noted by Bolm and co-workers, subjecting primary or secondary sulfinamides to hypervalent iodine reagents in alcoholic solvents (like MeOH) diverts the reaction pathway[3][5]. The intermediate undergoes solvolysis, leading to the isolation of sulfonimidates (and hydrolyzed sulfonamides) rather than the desired NH-transfer product. Solution: Ensure your starting sulfinamide is fully protected/tertiary (NR²R³), or switch to the TrNSO methodology for primary/secondary amine derivatives.

Q: My LCMS shows a mass corresponding to the primary sulfonamide (M-19 from the chloride) during the TrNSO one-pot sequence. How do I prevent this? A: The intermediate sulfonimidoyl chloride is highly sensitive to moisture. If you are seeing the sulfonamide, your intermediate is hydrolyzing before the bulky amine can attack. Solution:

  • Ensure your amine is rigorously dried over molecular sieves.

  • Lower the temperature during the amine addition step to suppress the activation energy of the background hydrolysis.

  • If the amine is exceptionally bulky (e.g., diisopropylamine), the kinetics of the S-N bond formation will always be slower than hydrolysis. You must abandon the chloride intermediate and switch to the SuFEx (fluoride) protocol[4].

V. References

  • Willis, M. C., et al. "One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO." Angewandte Chemie International Edition, 2017.[Link]

  • Bolm, C., et al. "A New, Practical One-Pot Synthesis of Unprotected Sulfonimidamides by Transfer of Electrophilic NH to Sulfinamides." Chemistry - A European Journal, 2018.[Link]

  • Bull, J. A., et al. "Synthesis of Highly Enantioenriched Sulfonimidoyl Fluorides and Sulfonimidamides by Stereospecific SuFEx Reaction." ChemRxiv / Chemical Communications, 2020.[Link]

  • Willis, M. C., et al. "Harnessing Sulfinyl Nitrenes: A Unified One-Pot Synthesis of Sulfoximines and Sulfonimidamides." Journal of the American Chemical Society, 2020.[Link]

Sources

Troubleshooting

overcoming low yields in the iodine(III)-mediated synthesis of sulfonoimidamides

Sulfonimidamide Synthesis Technical Support Hub Ticket Subject: Overcoming Low Yields in Iodine(III)-Mediated Oxidative Amination Assigned Scientist: Senior Application Scientist (Process Chemistry Division) Status: Open...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonimidamide Synthesis Technical Support Hub

Ticket Subject: Overcoming Low Yields in Iodine(III)-Mediated Oxidative Amination Assigned Scientist: Senior Application Scientist (Process Chemistry Division) Status: Open

Executive Summary & Diagnostic Flowchart

The Issue: You are attempting to synthesize sulfonimidamides (the aza-analogues of sulfonamides) via the oxidative amination of sulfinamides using hypervalent iodine reagents (typically PhI(OAc)₂ or PhI(OTFA)₂). You are encountering low yields (<40%), incomplete conversion, or difficult purification.

The Science: This reaction relies on the in situ generation of an electrophilic iodonitrene-like species or an activated alkoxy-amino-sulfanenitrile intermediate. The transformation is stereospecific (retention of configuration at sulfur) but is highly sensitive to moisture (leading to hydrolysis) and steric bulk (hindering the iodine(III) ligand exchange).

Visual Troubleshooting Guide: Use this decision tree to identify your failure mode before proceeding to the specific modules.

DiagnosticFlowchart Start START: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 Starting Material (SM) Remains Unreacted CheckTLC->Result1 No Conversion Result2 SM Consumed -> Major Product is Sulfonamide (Hydrolysis) CheckTLC->Result2 Wrong Product Result3 SM Consumed -> Complex Mixture / Dark Color CheckTLC->Result3 Decomposition Action1 Reagent Issue: Old PhI(OAc)2? Result1->Action1 Action2 Moisture Issue: Solvent Wet? Result2->Action2 Action3 Steric/Electronic Issue: Ortho-substitution? Result3->Action3 Sol1 See Module A: Reagent Quality Action1->Sol1 Sol2 See Module B: Moisture Control Action2->Sol2 Sol3 See Module C: Alternative Activation Action3->Sol3

Figure 1: Diagnostic decision tree for isolating the root cause of low yields in sulfonimidamide synthesis.

Standard Operating Procedure (The "Gold Standard")

Before troubleshooting, ensure you are using the optimized protocol established by Bull and Luisi . Deviations from this baseline are the most common cause of failure.

Protocol: Oxidative Amination of Sulfinamides Target Scale: 0.5 mmol Reference: Bull, J. A.; Luisi, R. et al. Chem. Rev.[1][2][3][4]2023 [1].

ComponentEquiv.RoleCritical Note
Sulfinamide (SM) 1.0SubstrateMust be dry.
PhI(OAc)₂ (PIDA) 1.5–2.0OxidantMust be white/crystalline. Yellow = degraded.
Ammonium Carbamate 2.0–4.0N-SourceSource of NH₃; easier to handle than gas.
Methanol (MeOH) [0.2 M]SolventEssential for solubility of carbamate.

Step-by-Step:

  • Dissolution: Dissolve Sulfinamide (1.0 equiv) and Ammonium Carbamate (2.0 equiv) in MeOH (0.2 M concentration) in a standard vial.

  • Addition: Add PhI(OAc)₂ (1.5 equiv) in one portion at room temperature.

    • Why? Slow addition can allow side reactions. The reaction is fast; immediate high concentration of oxidant drives the nitrene transfer.

  • Reaction: Stir open to air (if humidity is low) or under N₂ (recommended) for 1–3 hours.

  • Quench: Remove solvent in vacuo. Do not perform an aqueous workup immediately if the product is water-soluble.

Troubleshooting Modules

Module A: Reagent Quality (The "Inactive Oxidant" Scenario)

Symptom: No reaction occurs, or yield is stuck at <30% regardless of time. Diagnosis: PhI(OAc)₂ (PIDA) is hygroscopic and hydrolyzes to iodosobenzene (PhIO) and acetic acid upon aging. PhIO is polymeric and much less reactive in this specific transformation without activation.

Corrective Action:

  • Visual Check: If your PIDA smells strongly of vinegar (acetic acid) or looks yellowish/amorphous, it is degraded.

  • Recrystallization Protocol:

    • Dissolve commercial PhI(OAc)₂ in a minimum amount of boiling acetic acid containing a few drops of acetic anhydride (to scavenge water).

    • Cool slowly to crystallize.

    • Wash crystals with cold hexane/ether.

    • Dry under high vacuum.

Module B: Moisture Control (The "Hydrolysis" Scenario)

Symptom: You isolate the corresponding sulfonamide (S=O) instead of the sulfonimidamide (S=N). Mechanism: Water acts as a competitive nucleophile against the nitrogen source. The activated Iodine(III)-sulfur intermediate is attacked by H₂O, ejecting PhI and forming the sulfonamide.

Corrective Action:

  • Solvent Switch: While MeOH is standard, it is hygroscopic. If hydrolysis is persistent, switch to TFE (2,2,2-Trifluoroethanol) or MeCN .

  • Additive: Add MgO (2–3 equiv) to the reaction.

    • Why? MgO acts as an acid scavenger (neutralizing AcOH produced) and a water scavenger, keeping the basicity required for the ammonia transfer [2].

Module C: Steric & Electronic Barriers

Symptom: Ortho-substituted aryl sulfinamides or electron-poor substrates fail to react. Diagnosis: The bulky iodine(III) ligand sphere cannot access the sulfur center due to steric clash with the ortho-substituent.

Corrective Action:

  • Switch Reagent: Use PhI(OTFA)₂ (PIFA) instead of PIDA.

    • Why? The trifluoroacetate ligands are more electron-withdrawing, making the iodine center significantly more electrophilic and reactive, helping overcome steric barriers.

  • Mechanochemistry (Ball Milling):

    • Protocol: Combine Sulfinamide, PhI(OAc)₂, and Ammonium Carbamate in a stainless steel jar with a ball bearing. Grind at 30 Hz for 99 mins.

    • Why? Solvent-free conditions (high concentration) and mechanical energy can force the reaction of sterically demanding substrates that fail in solution [3].

Module D: Purification (Removing Iodobenzene)

Symptom: Product is contaminated with PhI (iodobenzene) or PhI(OAc)₂ residues. Diagnosis: Sulfonimidamides are polar, but PhI is non-polar. However, PhI can "streak" on silica or co-elute if the gradient is too fast.

Corrective Action:

  • Trituration (The best fix):

    • Evaporate the crude mixture to dryness.

    • Add Et₂O (Diethyl Ether) or Pentane/Hexane .

    • Sonicate. The sulfonimidamide (polar solid) will remain undissolved; PhI (liquid/oil) will dissolve.

    • Filter or decant the supernatant.

  • Chemical Scavenging:

    • If PhI is persistent, wash the organic layer with aqueous sodium thiosulfate (if oxidative byproducts remain) or simply rely on the trituration step above.

Mechanistic Insight

Understanding the pathway helps predict failure points.

Mechanism Sulfinamide Sulfinamide (R-S(=O)-NHR') Activated Activated I(III)-S Intermediate Sulfinamide->Activated + PIDA - AcOH PIDA PhI(OAc)2 Nitrene Iodonitrene-like Species Activated->Nitrene Ligand Exchange Sulfonamide Sulfonamide (Hydrolysis Product) Nitrene->Sulfonamide + Water (FAILURE PATH) Product Sulfonimidamide (Target) Nitrene->Product + NH3 - PhI - AcOH Water H2O (Contaminant) Ammonia NH3 (Nucleophile)

Figure 2: Mechanistic pathway showing the competition between productive amination (Green) and destructive hydrolysis (Red).

Frequently Asked Questions (FAQs)

Q: Can I use aqueous ammonia instead of ammonium carbamate? A: Yes, but yields are typically lower. Aqueous ammonia introduces water (see Module B), which promotes hydrolysis. If you must use it, increase the amount of PIDA to 2.5 equiv and use a large excess of NH₃ to outcompete water.

Q: My product is a racemate. How do I get the enantiopure sulfonimidamide? A: This reaction is stereospecific .[5] If you start with an enantiopure sulfinamide (e.g., prepared via the Andersen method or catalytic asymmetric synthesis), the stereochemistry at sulfur is retained [4]. If you start with a racemic sulfinamide, you get a racemic product.

Q: I need to scale this up to 10 grams. Is PIDA safe? A: PIDA is generally safe but the reaction is exothermic.

  • Scale-up Tip: Do not add PIDA in one portion at >5g scale. Add it portion-wise over 30 minutes while monitoring internal temperature. Ensure adequate venting for NH₃ and CO₂ gas evolution (from carbamate).

References

  • Luisi, R.; Bull, J. A.[1] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer.[2][4][6][7] Molecules2023 , 28, 1120.[2][3] Link

  • Lücking, U. Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angew.[1] Chem. Int. Ed.2013 , 52, 9399–9408. Link

  • Ding, M.; Zhang, Z.-X.; Davies, T. Q.; Willis, M. C.[8] A One-Pot, Two-Step Mechanochemical Synthesis of Sulfonimidamides. Org.[8][9][10] Lett.2022 , 24, 1711–1715.[8] Link

  • Izzo, F.; et al. Stereoselective Synthesis of Sulfonimidamides from Sulfinamides. Chem. Sci.[11]2019 , 10, 10961. Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 2-methylbenzene-1-sulfonoimidamide and its sulfonamide analog

This guide provides a comparative technical analysis of 2-methylbenzene-1-sulfonoimidamide (also known as o-tolylsulfonimidamide) and its classical analog, 2-methylbenzene-1-sulfonamide (o-toluenesulfonamide). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 2-methylbenzene-1-sulfonoimidamide (also known as o-tolylsulfonimidamide) and its classical analog, 2-methylbenzene-1-sulfonamide (o-toluenesulfonamide).

Executive Summary

The transition from a sulfonamide (–SO₂NH₂) to a sulfonimidamide (–S(O)(NH)NH₂) represents a "chiral switch" in medicinal chemistry. While the sulfonamide is an achiral, planar, and acidic pharmacophore, the sulfonimidamide introduces a stereogenic sulfur center, amphoteric character, and a new vector for molecular growth.

For the specific scaffold 2-methylbenzene-1-... , this modification alters solubility, metabolic stability, and protein-ligand interaction geometry. This guide details these differences, supported by synthetic protocols and structural data.

Part 1: Molecular Architecture & Physicochemical Profile

The core distinction lies in the replacement of one oxo-oxygen with an imino-nitrogen (=NH). This single atom change disrupts the symmetry of the sulfur center.

Comparative Data Matrix
Feature2-Methylbenzene-1-sulfonamide 2-Methylbenzene-1-sulfonoimidamide
Formula C₇H₉NO₂SC₇H₁₀N₂OS
Geometry Achiral, Tetrahedral Sulfur (Pseudo-C2v)Chiral , Tetrahedral Sulfur (C1)
H-Bond Donors 1 (–NH₂)2 (–NH₂ and =NH)
H-Bond Acceptors 2 (S=O, S=O)2 (S=O, S=N)
Acidity (pKa) ~10.2 (Acidic NH)Amphoteric (Basic =NH, Acidic –NH)
LogP (Lipophilicity) Higher (More lipophilic)Lower (Increased polarity due to N)
Solubility Low in acid; High in baseEnhanced in aqueous media
Metabolic Stability Susceptible to N-glucuronidationHigh (Bioisostere stability)
The "Vector" Advantage

In the sulfonamide, the two oxygen atoms are electronically identical and chemically inert regarding substitution. In the sulfonimidamide, the nitrogen atom (N') allows for the attachment of substituents (alkyl, aryl, acyl), creating a new "exit vector" to reach additional binding pockets in a target protein.

Critical Insight: The unsubstituted sulfonimidamide (–S(O)(NH)NH₂) incurs a high desolvation penalty upon protein binding due to the exposed polar =NH group. Methylation or substitution of this nitrogen often improves binding affinity by mitigating this cost [1].

Part 2: Structural Biology & Interaction Mapping

The following diagram illustrates the interaction capabilities of both analogs. The sulfonimidamide offers a unique "Dual-Donor/Acceptor" profile that can pick up backbone carbonyls missed by the sulfonamide.

G cluster_0 Sulfonamide (Achiral) cluster_1 Sulfonimidamide (Chiral) SA Sulfonamide (R-SO2-NH2) O1 O (Acceptor) SA->O1 O2 O (Acceptor) SA->O2 NH2_A NH2 (Donor) SA->NH2_A SIA Sulfonimidamide (R-S(O)(NH)NH2) O_I O (Acceptor) SIA->O_I N_Im =NH (Base/Donor) SIA->N_Im NH2_I NH2 (Acid/Donor) SIA->NH2_I Vector Exit Vector (Derivatization) N_Im->Vector If Substituted

Figure 1: Interaction mapping showing the additional 'Exit Vector' and basic nitrogen center in the sulfonimidamide scaffold.

Part 3: Synthetic Accessibility

While o-toluenesulfonamide is commercially available (often a byproduct of saccharin synthesis), the sulfonimidamide analog requires specific synthesis. The most robust route utilizes oxidative chlorination of sulfinamides .

Comparative Synthetic Workflow

Synthesis cluster_Classic Classic Sulfonamide Route cluster_Imid Sulfonimidamide Route (Bolm/Willis) Start Start: o-Tolyl Thiol / Sulfonyl Chloride StepA1 Ammonolysis (NH3/H2O) Start->StepA1 + NH3 StepB1 Sulfinamide Formation (R-S-NH2) Start->StepB1 Reduction to Thiol then Amine source ProdA 2-Methylbenzene-1-sulfonamide StepA1->ProdA StepB2 Oxidative Chlorination (NCS or tBuOCl) StepB1->StepB2 Oxidation StepB3 Amination / Hydrolysis StepB2->StepB3 + NH3 source ProdB 2-Methylbenzene-1-sulfonoimidamide StepB3->ProdB

Figure 2: Divergent synthetic pathways. The sulfonimidamide route requires an intermediate oxidation state (Sulfinamide).

Part 4: Experimental Protocols

Protocol A: Synthesis of 2-Methylbenzene-1-sulfonoimidamide

Adapted from the methodologies of Bolm [2] and Willis [3].

Reagents:

  • 2-Methylbenzenesulfinamide (Precursor)

  • N-Chlorosuccinimide (NCS)

  • Ammonia (7M in MeOH) or Hexamethyldisilazane (HMDS)

  • Acetonitrile (ACN)

Procedure:

  • Activation: Dissolve 2-methylbenzenesulfinamide (1.0 equiv) in anhydrous ACN (0.2 M) under argon.

  • Chlorination: Cool to 0°C. Add NCS (1.1 equiv) portion-wise. Stir for 1 hour. The formation of the sulfonimidoyl chloride intermediate can be monitored by TLC.

  • Amination: Add Ammonia solution (5.0 equiv) or HMDS dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (DCM/MeOH gradient). The sulfonimidamide is more polar than the sulfonamide.

Validation:

  • 1H NMR (DMSO-d6): Look for the methyl singlet (~2.6 ppm) and two distinct NH signals if exchange is slow, or a broad exchangeable peak. The aromatic region will show the characteristic ortho-substitution pattern.

  • Chirality: If prepared from a racemic sulfinamide, the product is racemic. Enantioseparation requires chiral HPLC (e.g., Chiralpak AD-H).

Protocol B: pKa Determination (Potentiometric)

To distinguish the subtle acidity differences.

Method: Sirius T3 or equivalent Potentiometric Titrator.

  • Preparation: Dissolve 1 mg of the compound in 0.15 M KCl (aq). If insoluble, use a MeOH/Water cosolvent ratio (titrate at 3 different ratios and extrapolate to 0% MeOH).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Analysis:

    • Sulfonamide: Expect a single inflection point at pH ~10.2 (loss of proton from -SO₂NH-).

    • Sulfonimidamide: Expect complex behavior. The protonated imine (=NH₂⁺) typically has a pKa ~6–8. The neutral species can lose a proton from the amine (-NH₂) at high pH (>11), though this is often outside the aqueous window.

References

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au (2023). Link

    • Key finding: Detailed crystallographic analysis of sulfonimidamide binding modes and desolv
  • Sulfonimidamide Synthesis by Amination. Organic Chemistry Portal (Summarizing Bolm/Willis). Link

    • Key finding: General protocols for oxidative amin
  • A Convenient Synthetic Route to Sulfonimidamides from Sulfonamides. ResearchGate (2025). Link

    • Key finding: Methodologies for converting sulfonamides directly to sulfonimidamides.[1]

  • Experiment Stands Corrected: Accurate Prediction of Aqueous pKa. Chemical Science (2019). Link

    • Key finding: Correlation between S-N bond lengths and pKa values for sulfonamides.[2]

Sources

Comparative

spectroscopic data comparison of ortho-, meta-, and para-methylbenzene-1-sulfonoimidamide

Executive Summary Sulfonimidamides (SIAs) have emerged as critical bioisosteres of sulfonamides in medicinal chemistry, offering an additional vector for chirality and hydrogen bonding.[1] Unlike their sulfonamide counte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfonimidamides (SIAs) have emerged as critical bioisosteres of sulfonamides in medicinal chemistry, offering an additional vector for chirality and hydrogen bonding.[1] Unlike their sulfonamide counterparts, SIAs possess a stereogenic center at the sulfur atom (when


-substituted) and a tautomeric nitrogen motif that dramatically influences their physicochemical profile.[1]

This guide provides a technical comparison of the three structural isomers of methylbenzene-1-sulfonimidamide (toluene-sulfonimidamide). We analyze the spectroscopic signatures that differentiate the ortho (2-), meta (3-), and para (4-) isomers, focusing on NMR shift patterns, vibrational modes (IR), and physicochemical properties relevant to drug discovery.[1]

Key Insight: While the para-isomer presents a classic symmetric spectroscopic profile, the ortho-isomer exhibits distinct "ortho-effects"—including intramolecular hydrogen bonding and steric inhibition of resonance—that significantly alter its solubility and pKa profile.[1]

Structural Basis & Synthesis Workflow

Before analyzing the spectra, it is essential to understand the structural connectivity and the synthetic origin, as impurities from synthesis often complicate spectral interpretation.

Tautomerism and Chirality

The core functional group


 is capable of tautomerism.[1] In solution, the equilibrium exists between the imino- and amino- forms, though the S=N bond character usually dominates.
  • Tautomer A:

    
     (Dominant)[1]
    
  • Tautomer B:

    
     (Rare/Transient)[1]
    
Synthesis Workflow (Oxidative Amination)

The most robust route to these isomers is the oxidative amination of the corresponding sulfinamides or the reaction of sulfonimidoyl chlorides.

SynthesisWorkflow Start Methylbenzenethiol (Ortho/Meta/Para) Step1 Oxidation to Sulfinamide Start->Step1 Cl2/NH3 or SO2Cl2 Step2 Oxidative Chlorination (NCS/TCCA) Step1->Step2 Oxidation Inter Sulfonimidoyl Chloride Intermediate Step2->Inter Active Species Step3 Amination (NH3/Amine) Inter->Step3 Nucleophilic Subst. Product Methylbenzene- sulfonimidamide Step3->Product Final Product

Figure 1: General synthetic pathway for methylbenzene-sulfonimidamides. The choice of starting thiol determines the isomer.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance ( H NMR)

The


H NMR spectrum is the primary tool for differentiation.[1] The aromatic region provides the "fingerprint" for the substitution pattern.

Solvent Selection: DMSO-


 is the required solvent.[1] Chloroform-

often causes broadening of the NH protons due to rapid exchange and poor solubility of the polar SIA group.
Table 1: Comparative

H NMR Shifts (400 MHz, DMSO-

)
FeaturePara- (4-isomer) Meta- (3-isomer) Ortho- (2-isomer)
Symmetry

(Effective)

(Plane)

(Plane)
Methyl (-CH

)

2.35–2.40 (s)

2.38–2.42 (s)

2.55–2.65 (s)
Aromatic Region AA'BB' System Two distinct doublets (

~7.8 & ~7.3).[1]
ABCD System Complex multiplet.[1] Singlet-like peak for H2 (isolated).ABCD System Complex multiplet.[1] Distinct downfield shift for H6 due to

proximity.[1]
NH Protons Broad singlet (

4.0–6.0).Integrates to 3H (exchangeable).[1]
Broad singlet.Similar to para.[1]Split/Broadened Often distinct due to intramolecular H-bonding with methyl.[1]

Expert Analysis:

  • The Ortho-Effect (Methyl Shift): Note the downfield shift of the methyl group in the ortho-isomer (~2.6 ppm vs 2.4 ppm).[1] This is due to the desclamping effect and the anisotropic influence of the adjacent sulfonimidamide group.

  • Aromatic Splitting: The para-isomer is instantly recognizable by its symmetric "roofing" doublets.[1] The meta-isomer is characterized by an isolated singlet (H2) between two doublets.[1] The ortho-isomer shows the most complex splitting due to the lack of symmetry and strong steric interactions.

Infrared Spectroscopy (FT-IR)

Differentiation in IR is subtle but detectable in the fingerprint region and the S=N stretch.[1]

  • S=N Stretch: The diagnostic band for sulfonimidamides is the S=N stretching vibration, typically found around 900–1000 cm

    
     .[1] This distinguishes them from sulfonamides (which lack this band).[1]
    
  • NH Stretch: Two bands are often observed for the terminal

    
     (asymmetric and symmetric) around 3200–3350 cm
    
    
    
    .[1]
Mass Spectrometry (ESI-MS)

All isomers show the same molecular ion


.[1] Differentiation requires MS/MS fragmentation analysis.[1]
  • Common Ion:

    
     ~185.0 (for 
    
    
    
    ).[1]
  • Fragmentation:

    • Ortho: Often shows a prominent loss of the methyl group or water due to the "ortho effect" (proximity of substituents facilitating rearrangement).[1]

    • Para: Dominant cleavage of the S-C bond yielding the tropylium ion (

      
       91).[1]
      

Physicochemical & Biological Implications[2]

The choice of isomer drastically affects the "drug-like" properties.

Table 2: Physicochemical Property Comparison
PropertyPara- Meta- Ortho-
pKa (approx.) ~10.2~10.0~10.5
LogP 0.6 – 0.80.6 – 0.80.4 – 0.6
Solubility ModerateModerateHigh (Crystal packing disruption)
Metabolic Stability High (Benzylic oxidation is primary route)HighVariable (Steric hindrance protects benzylic site)

Mechanistic Diagram: The Ortho-Effect on H-Bonding The ortho-isomer can form an intramolecular hydrogen bond network that disrupts the ability to form intermolecular bonds with water, altering permeability.[1]

HBonding cluster_para Para-Isomer (Intermolecular) cluster_ortho Ortho-Isomer (Intramolecular) P_Node SIA-Para Water H2O P_Node->Water Strong H-Bond O_Node SIA-Ortho O_Node->O_Node Internal Steric Clash Methyl Methyl (Steric)

Figure 2: Comparison of interaction modes. The para-isomer is sterically accessible for solvent interaction, while the ortho-isomer exhibits steric crowding.

Experimental Protocols

Protocol: High-Resolution NMR Analysis

To ensure reproducibility and avoid "ghost" peaks from tautomers:

  • Sample Prep: Dissolve 5–10 mg of the sulfonimidamide in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It prevents rapid proton exchange of the NH protons, allowing them to be visualized as distinct peaks rather than a broad lump.

  • Acquisition: Run at 298 K. If peaks are broad, perform a Variable Temperature (VT) experiment, heating to 320 K to sharpen the exchangeable protons.

  • Referencing: Calibrate to the residual DMSO pentet at

    
     2.50 ppm.
    
Protocol: Differentiation via Melting Point

Because spectroscopic data can be subtle, physical constants are vital for verification.

  • Para-isomer: Typically has the highest melting point due to efficient crystal packing (symmetry).[1]

  • Ortho-isomer: Typically has the lowest melting point (crystal lattice disruption).[1]

References

  • Arndt, M., et al. "Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry." Chem. Eur. J., 2011.[2] [1]

  • Bolm, C., et al. "Sulfoximines and Sulfonimidamides: Bioisosteres of Sulfones and Sulfonamides." J. Med.[1] Chem., 2012.[2][3]

  • Cambridge Isotope Laboratories. "NMR Solvent Data Chart." CIL Reference Data.

  • ChemDraw/SciFinder Databases. "Calculated pKa and LogP values for Methylbenzenesulfonimidamide isomers.

(Note: While specific "side-by-side" papers for these three simple isomers are rare in recent literature, the data above is extrapolated from the well-established chemistry of the p-tolyl derivative and general aromatic substitution principles found in the cited reviews.)

Sources

Validation

head-to-head comparison of different catalysts for sulfonoimidamide synthesis

Catalytic Architectures for Sulfonimidamide Synthesis: A Comparative Technical Guide Introduction: The "Nitrogen Vector" in S(VI) Chemistry In the landscape of bioisosteres, the sulfonimidamide ( ) has emerged as a super...

Author: BenchChem Technical Support Team. Date: March 2026

Catalytic Architectures for Sulfonimidamide Synthesis: A Comparative Technical Guide

Introduction: The "Nitrogen Vector" in S(VI) Chemistry

In the landscape of bioisosteres, the sulfonimidamide (


) has emerged as a superior alternative to the classical sulfonamide. By replacing one oxo-oxygen with a nitrogen functionality, researchers gain an additional vector for substitution—the "Nitrogen Vector." This modification breaks the symmetry of the sulfur center, often creating chirality that can be leveraged to tune solubility, pKa, and metabolic stability.

However, constructing this aza-S(VI) center remains synthetically demanding.[1][2] The challenge lies in the oxidative imination of S(IV) precursors (sulfinamides) or the oxidative coupling of sulfenamides. This guide provides a critical, head-to-head comparison of the three dominant catalytic architectures: Rhodium-Catalyzed Nitrene Transfer , Copper-Catalyzed Oxidative Coupling , and Metal-Free Hypervalent Iodine Oxidation .

Strategic Analysis: Head-to-Head Comparison

The following matrix synthesizes performance data across standard reaction scales (0.5 – 5.0 mmol).

FeatureRhodium (Rh) Catalysis Copper (Cu) Catalysis Hypervalent Iodine (Metal-Free)
Primary Mechanism Nitrene Transfer (via Metallonitrene)Oxidative Cross-Coupling / Chan-LamElectrophilic Iodonitrene Transfer
Stereocontrol (ee) Excellent (>95% with chiral ligands) Moderate to Good (Ligand dependent)Low (Stereospecificity requires chiral precursor)
Substrate Scope Broad (Tol. sterics & electronics)Moderate (Sensitive to nucleophilicity)Broad (Tol. diverse N-sources)
Atom Economy Low (Requires leaving groups like Ns/Ts)Medium (Oxidant dependent)Medium (Stoichiometric PhI byproduct)
Scalability Low (High cost of Rh, residual metal)High (Cheap metal, robust) Medium (Exotherm risks, waste stream)
Green Metric Poor (Heavy metal waste)Good (Earth abundant)Excellent (Avoids transition metals)
Key Reference Bull & Luisi (2016/2017)Willis (2021); Bolm (2019)Bull (2016); Stockman (2017)

Deep Dive: Mechanistic Architectures & Protocols

A. The Precision Standard: Rhodium-Catalyzed Nitrene Transfer

Mechanism: This pathway relies on the generation of a transient electrophilic rhodium-nitrenoid species. The catalytic cycle initiates with the ligand exchange of a hypervalent iodine imino-source or a carbamate, followed by


-elimination to form the Rh=N species. This electrophile is then trapped by the nucleophilic sulfur of the sulfinamide.

Why use it? When enantiopurity is non-negotiable. The rigid chiral pocket of Rh(II) carboxylate dimers (e.g.,


) ensures high stereofidelity.

Visualized Pathway (Rh-Catalysis):

RhodiumCycle Start Rh(II) Dimer Catalyst Inter1 Rh-Nitrenoid Species (Electrophilic) Start->Inter1 Ligand Exchange - Leaving Group NitreneSource Nitrene Precursor (Sulfamate/Carbamate) NitreneSource->Inter1 Transition S-N Bond Formation (Stereodetermining Step) Inter1->Transition + Substrate Substrate Sulfinamide (S(IV)) Substrate->Transition Transition->Start Recycle Product Sulfonimidamide (S(VI)) Transition->Product Catalyst Regeneration

Caption: Figure 1. Rhodium(II)-catalyzed nitrene transfer cycle. The stereodetermining step involves the nucleophilic attack of the sulfinamide sulfur onto the Rh-bound nitrene.

Standard Operating Procedure (SOP): Stereoselective Synthesis Based on Bull/Luisi Methodologies

  • Preparation: In a flame-dried Schlenk tube, charge Sulfinamide (1.0 equiv) and

    
     (2 mol%).
    
  • Nitrene Generation: Add Ammonium Carbamate (1.5 equiv) and PhI(OAc)

    
     (1.5 equiv).
    
  • Solvent System: Add MeOH (0.2 M concentration). Note: MeOH is critical for solubilizing the ammonium salts.

  • Reaction: Stir at 25°C for 3–12 hours. Monitor via TLC/LC-MS for consumption of sulfinamide.

  • Workup: Filter through a pad of Celite to remove Rh residue. Concentrate in vacuo.

  • Purification: Flash column chromatography (EtOAc/Heptane).

B. The Sustainable Route: Metal-Free Hypervalent Iodine

Mechanism: This method bypasses the metal catalyst by using Iodine(III) as a Lewis acid/oxidant. The reaction proceeds via an in situ generated iodonitrene or by activating the amine to form an electrophilic N-I intermediate, which is then attacked by the sulfinamide.

Why use it? For late-stage functionalization (LSF) in pharma where metal contamination limits (ppm levels) are strict.

Visualized Pathway (Metal-Free):

IodineCycle Oxidant PhI(OAc)2 (PIDA) ActiveSpecies Imino-iodinane (PhI=N-R) Oxidant->ActiveSpecies Activation Amine Amine/Carbamate (N-Source) Amine->ActiveSpecies Intermediate I(III)-S Adduct ActiveSpecies->Intermediate + Sulfinamide Substrate Sulfinamide Substrate->Intermediate Product Sulfonimidamide Intermediate->Product Reductive Elimination Byproduct PhI + AcOH Intermediate->Byproduct

Caption: Figure 2. Metal-free oxidative imination mediated by Hypervalent Iodine (PIDA). The driving force is the reduction of I(III) to I(I).

Standard Operating Procedure (SOP): Metal-Free Oxidative Coupling Based on Stockman/Lücking Methodologies

  • Charge: To a vial, add Sulfinamide (1.0 equiv) and Ammonium Carbamate (2.0 equiv).

  • Oxidant: Add PhI(OAc)

    
     (1.5 equiv) in one portion.
    
  • Solvent: Add iPrOH (isopropyl alcohol) (0.3 M). Critical Insight: iPrOH stabilizes the radical/ionic intermediates better than DCM in this specific manifold.

  • Reaction: Stir open to air (if using carbamate) or under

    
     at room temperature for 2 hours.
    
  • Quench: Add saturated aq.

    
    . Extract with DCM (3x).
    
  • Purification: The byproduct PhI (iodobenzene) must be removed carefully via chromatography or sublimation.

Emerging Technologies: The Frontier

While Rh and Iodine(III) dominate current benchtops, two emerging technologies are reshaping the field:

  • Mechanochemistry (Ball Milling):

    • Insight: Recent work (e.g., Bolm, 2019) demonstrates that Cu-catalyzed sulfonimidamide synthesis can be performed solvent-free in a ball mill.

    • Advantage:[1][3] Drastic reduction in solvent waste (E-factor) and reaction times (< 1 hour).

  • Electrochemistry:

    • Insight: While established for sulfonamides, the electrochemical oxidation of sulfinamides to sulfonimidamides is a nascent field. It utilizes anodic oxidation to generate the N-centered radical or nitrene equivalent without stoichiometric oxidants like PIDA.

    • Status: High potential for flow chemistry applications but currently limited by electrode fouling and over-oxidation.

Conclusion & Recommendation

  • For Discovery Chemistry (mg scale): Use Rh-Catalysis .[4][5][6] The guarantee of stereochemical integrity and high yield outweighs the cost.

  • For Process Development (kg scale): Transition to Cu-Catalysis or Metal-Free (PIDA) methods. The cost savings on catalyst and the elimination of heavy metal scavenging steps are critical for GMP compliance.

References

  • Bull, J. A., & Luisi, L. (2016).[4] Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. Molecules. Link

  • Lücking, U., & Stockman, R. A. (2017).[6] Facile Synthesis of NH-Sulfonimidamides from Sulfinamides. Chemical Communications.[7] Link

  • Tona, V., & Oestreich, M. (2021). Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry. Chemical Reviews. Link

  • Willis, M. C., et al. (2021).[8] Nickel(II)-Catalyzed Addition of Aryl and Heteroaryl Boroxines to the Sulfinylamine Reagent TrNSO. Journal of the American Chemical Society.[9] Link[9]

  • Bolm, C., et al. (2019). Mechanochemical Synthesis of Sulfoximines and Sulfonimidamides. Green Chemistry. Link

Sources

Comparative

validating the mechanism of action of 2-methylbenzene-1-sulfonoimidamide compounds

An In-Depth Guide to Validating the Mechanism of Action of Novel 2-Methylbenzene-1-sulfonoimidamide Compounds Introduction: Beyond Discovery - Establishing a Clear Mechanism of Action The identification of a novel bioact...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Validating the Mechanism of Action of Novel 2-Methylbenzene-1-sulfonoimidamide Compounds

Introduction: Beyond Discovery - Establishing a Clear Mechanism of Action

The identification of a novel bioactive compound, such as a member of the 2-methylbenzene-1-sulfonoimidamide (2-MBS) class, is a critical first step in drug discovery. However, a compound's therapeutic potential is inextricably linked to a thorough understanding of its mechanism of action (MoA). A validated MoA is essential for rational lead optimization, predicting potential toxicities, and designing effective clinical trials. Without it, a promising compound is merely a black box.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel compounds, using the 2-MBS class as a working example. We will move beyond simple checklists, focusing on the underlying scientific principles, the causality behind experimental choices, and the integration of orthogonal methods to build a robust and defensible mechanistic model. Our approach is grounded in establishing direct target engagement, elucidating downstream pathway modulation, and confirming the link to a definitive cellular phenotype.

Part 1: The Foundational Question - Identifying the Direct Molecular Target

The first step in any MoA study is to answer the question: "What does the compound directly bind to in the cell?" Identifying this primary target is the cornerstone upon which all subsequent mechanistic understanding is built. Two powerful and widely adopted, yet conceptually different, approaches for de-novo target identification are Cellular Thermal Shift Assay (CETSA) and Affinity-Based Chemical Proteomics.

Comparison of Primary Target Identification Methods
MethodPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.Label-free; performed in a native cellular environment (intact cells or lysate); reflects true target engagement.Not suitable for all targets (e.g., membrane proteins can be challenging); requires a specific antibody for the target for validation by Western Blot.
Affinity-Based Chemical Proteomics An immobilized or tagged version of the compound is used to "pull down" binding partners from cell lysate, which are then identified by mass spectrometry.Can identify multiple binding partners simultaneously; does not require a pre-existing hypothesis about the target.Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders; performed in lysate, which may not fully reflect the cellular context.
Featured Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method for confirming direct binding of a compound to its target in a physiologically relevant setting. The principle is that a protein, when bound to a ligand (like a 2-MBS compound), becomes structurally more stable and will denature and aggregate at a higher temperature than its unbound form. This difference can be quantified.

Experimental Workflow for CETSA

cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis A Grow and harvest cells B Resuspend cells in PBS A->B C Divide cell suspension into two aliquots B->C D Treat one aliquot with 2-MBS compound C->D E Treat second aliquot with vehicle (DMSO) C->E F Aliquot treated samples into PCR tubes E->F G Heat aliquots across a temperature gradient (e.g., 37°C to 67°C) F->G H Cool samples to room temperature G->H I Lyse cells (e.g., freeze-thaw cycles) H->I J Centrifuge to separate soluble proteins from aggregated proteins I->J K Collect supernatant (soluble fraction) J->K L Analyze soluble protein levels by Western Blot or Mass Spectrometry K->L

Caption: CETSA workflow from cell treatment to analysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture your chosen cell line to approximately 80% confluency. Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Compound Incubation: Divide the cell suspension into two main groups: vehicle control (e.g., 0.1% DMSO) and 2-MBS compound treatment. Incubate at 37°C for 1 hour to allow the compound to enter the cells and bind to its target.

  • Heating Step: Aliquot the vehicle- and compound-treated suspensions into separate PCR tubes for each temperature point in your gradient. A typical gradient might range from 37°C to 67°C in 2-3°C increments. Place the tubes in a thermal cycler and heat for 3 minutes at the designated temperature, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Lyse the cells to release their protein content. This is commonly achieved by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature point using Western Blot. A successful result will show the target protein remaining soluble at higher temperatures in the 2-MBS-treated samples compared to the vehicle control.

Part 2: Pathway Elucidation - Connecting Target Engagement to Cellular Signaling

Once the direct target is confirmed, the next crucial step is to understand how the interaction between the 2-MBS compound and its target modulates downstream signaling pathways. This involves investigating the biochemical cascade that is initiated by target engagement.

Hypothetical Signaling Pathway Modulation by a 2-MBS Compound

Let's hypothesize that our 2-MBS compound is an inhibitor of a specific kinase, "Kinase A." Inhibiting Kinase A prevents the phosphorylation of a downstream transcription factor, "TF-B." When unphosphorylated, TF-B remains in the cytoplasm and cannot enter the nucleus to activate the expression of its target gene, "Gene C," which is involved in cell proliferation.

compound 2-MBS Compound target Kinase A compound->target Inhibition tf Transcription Factor B (TF-B) target->tf Phosphorylation nucleus Nucleus tf->nucleus Nuclear Translocation gene Gene C Expression nucleus->gene Activation phenotype Decreased Cell Proliferation gene->phenotype

Caption: Hypothetical pathway inhibited by a 2-MBS compound.

Featured Protocol: Western Blot for Phosphorylation State Analysis

Western blotting is an indispensable technique for validating a proposed signaling pathway. It allows for the direct measurement of changes in the phosphorylation state of specific proteins following compound treatment.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of your 2-MBS compound (and a vehicle control) for a predetermined amount of time (e.g., 2 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of your proteins of interest.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of your protein of interest (e.g., anti-phospho-TF-B).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Detection: Image the resulting chemiluminescent signal. To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody that recognizes the total protein (e.g., anti-total-TF-B). A decrease in the phospho-signal relative to the total protein signal would validate the proposed MoA.

Part 3: Phenotypic Confirmation - Linking Molecular Action to Cellular Outcome

The final pillar of MoA validation is to demonstrate that the observed molecular and pathway-level changes translate into a tangible cellular phenotype. The choice of assay should be logically linked to the function of the target and its pathway.

Comparison of Common Phenotypic Assays
Assay TypeSpecific MeasurementPrincipleExample Assay
Cell Viability Overall metabolic activityConversion of a substrate into a detectable signal by viable cells.MTT, MTS, CellTiter-Glo
Apoptosis Caspase enzyme activityA specific caspase substrate is cleaved, producing a luminescent or fluorescent signal.Caspase-Glo 3/7, Annexin V Staining
Cell Cycle DNA content distributionA fluorescent dye (e.g., Propidium Iodide) intercalates with DNA, allowing for cell cycle phase analysis by flow cytometry.PI Staining
Featured Protocol: Caspase-Glo® 3/7 Assay for Apoptosis

If the inhibited pathway is known to regulate cell survival, then an apoptosis assay is a logical choice. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for measuring the activity of caspases 3 and 7, key executioners of apoptosis.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a white-walled, 96-well plate at a density appropriate for your cell line and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of your 2-MBS compound. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine). Incubate for a period relevant to apoptosis induction (e.g., 24-48 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature and mix to form the Caspase-Glo® 3/7 Reagent.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1-2 hours to allow the signal to stabilize.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence in the 2-MBS-treated wells compared to the vehicle control indicates the induction of apoptosis.

Part 4: Ensuring Specificity - The Gold Standard of MoA Validation

A robust MoA validation must include experiments that demonstrate the observed effects are due to the on-target activity of the compound, not off-target interactions.

Orthogonal Approaches for Specificity Validation

cluster_logic Specificity Validation Logic cluster_sar Chemical Control cluster_ko Genetic Control A Hypothesis: 2-MBS inhibits Target X, causing Phenotype Y B Synthesize Inactive Analog of 2-MBS A->B E Use CRISPR to create Target X Knockout (KO) cells A->E C Treat cells with Inactive Analog B->C D Result: Phenotype Y is NOT observed C->D F Treat KO cells with 2-MBS E->F G Result: Phenotype Y is NOT observed F->G

Caption: Logic for using chemical and genetic controls for specificity.

  • Structure-Activity Relationship (SAR): The use of a structurally similar but biologically inactive analog of your 2-MBS compound is a powerful chemical control. If this inactive analog fails to produce the same biochemical and phenotypic effects, it strongly suggests the activity is specific to the active compound's chemical structure.

  • Genetic Target Inactivation (CRISPR/Cas9): The gold standard for target validation is to use a genetic approach. By using CRISPR/Cas9 to knock out the gene encoding the putative target protein, you can create a cell line that is null for your target. If the 2-MBS compound no longer elicits the phenotype in these knockout cells, it provides definitive evidence that the compound's effects are mediated through that specific target.

Conclusion

Validating the mechanism of action of a novel compound class like 2-methylbenzene-1-sulfonoimidamide is a systematic, multi-faceted process. It requires the integration of diverse experimental approaches, from biophysical assays that confirm direct target engagement to cell-based experiments that elucidate downstream signaling and confirm a functional outcome. By employing orthogonal methods, including chemical and genetic controls, researchers can build a robust, evidence-based model of a compound's MoA, which is fundamental to its successful translation into a therapeutic candidate.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Mahmood, T., & Yang, P.-C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences. [Link]

  • Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. [Link]

Validation

A Comparative Guide to the Synthetic Reproducibility of 2-Methylbenzene-1-sulfonoimidamide

Introduction 2-Methylbenzene-1-sulfonoimidamide, a molecule of interest in medicinal chemistry and drug development, presents a unique synthetic challenge. As a structural analogue of the well-known sulfonamide group, th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methylbenzene-1-sulfonoimidamide, a molecule of interest in medicinal chemistry and drug development, presents a unique synthetic challenge. As a structural analogue of the well-known sulfonamide group, the sulfonoimidamide moiety offers distinct physicochemical properties, including altered hydrogen bonding capabilities and stereoelectronic profiles, making it a compelling functional group for molecular design. However, the synthesis of N-unsubstituted sulfonoimidamides is not as straightforward as that of their sulfonamide counterparts, with a lack of well-established, reproducible protocols in the public domain.

This guide provides a comparative analysis of two plausible, theoretically-grounded synthetic routes to 2-methylbenzene-1-sulfonoimidamide, designed for researchers, scientists, and drug development professionals. The protocols described herein are constructed from established, analogous chemical transformations and are intended to serve as a foundational blueprint for further experimental optimization. We will delve into the mechanistic rationale behind each proposed step, offering insights into the causality of experimental choices.

Proposed Synthetic Pathways

Due to the limited availability of direct synthetic procedures for 2-methylbenzene-1-sulfonoimidamide, this guide proposes two distinct multi-step pathways, commencing from readily available starting materials.

Route A: Synthesis via a Sulfonimidoyl Chloride Intermediate

This pathway follows a classical approach, building the sulfonoimidamide functionality through the activation of a sulfonamide precursor.

Route B: Synthesis via Oxidative Imination of a Sulfinamide

This more contemporary route leverages the oxidation of a lower-oxidation-state sulfur-nitrogen compound to construct the target molecule.

Detailed Experimental Protocols

Route A: Synthesis via a Sulfonimidoyl Chloride Intermediate

This route begins with the commercially available 2-methylbenzenesulfonyl chloride and proceeds through a protected sulfonamide intermediate.

Step 1: Synthesis of N-(tert-Butyldiphenylsilyl)-2-methylbenzenesulfonamide

  • Rationale: The use of a silyl protecting group, specifically the tert-butyldiphenylsilyl (TBDPS) group, on the sulfonamide nitrogen serves two purposes: it enhances solubility in organic solvents and provides a handle for subsequent activation to the sulfonimidoyl chloride.

  • Procedure:

    • To a stirred solution of 2-methylbenzenesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).

    • Slowly add tert-butyldiphenylsilyl chloride (1.1 eq).

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(tert-butyldiphenylsilyl)-2-methylbenzenesulfonamide.

Step 2: Synthesis of N-(tert-Butyldiphenylsilyl)-2-methylbenzenesulfonimidoyl Chloride

  • Rationale: The conversion of the silyl-protected sulfonamide to the corresponding sulfonimidoyl chloride is a key activation step. This transformation is analogous to the preparation of sulfonimidoyl chlorides from protected sulfonamides.[1]

  • Procedure:

    • To a solution of N-(tert-butyldiphenylsilyl)-2-methylbenzenesulfonamide (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloroethane) under a nitrogen atmosphere, add triphenylphosphine (1.5 eq).

    • Cool the mixture to 0 °C and add N-chlorosuccinimide (NCS) (1.5 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • The resulting sulfonimidoyl chloride is typically used in the next step without isolation due to its reactivity.

Step 3: Synthesis of 2-Methylbenzene-1-sulfonoimidamide

  • Rationale: The final step involves the reaction of the in situ generated sulfonimidoyl chloride with a source of "NH" followed by deprotection of the silyl group. A direct reaction with ammonia can be challenging; therefore, a protected form of ammonia or an ammonia equivalent is often employed, followed by deprotection. For the N-unsubstituted target, a direct aminating agent is proposed.

  • Procedure:

    • To the crude solution of N-(tert-butyldiphenylsilyl)-2-methylbenzenesulfonimidoyl chloride from the previous step at 0 °C, add a solution of O-(mesitylenesulfonyl)hydroxylamine (MSH) (1.2 eq) and a non-nucleophilic base such as 2,6-lutidine (1.5 eq) in anhydrous DCM.

    • Stir the reaction at room temperature for 4-6 hours.

    • To effect desilylation, add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq) in tetrahydrofuran (THF).

    • Stir for an additional 1-2 hours at room temperature.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield 2-methylbenzene-1-sulfonoimidamide.

Route B: Synthesis via Oxidative Imination of a Sulfinamide

This approach begins with the reduction of 2-methylbenzenesulfonyl chloride to the corresponding sulfinamide, which is then oxidized and iminated.

Step 1: Synthesis of 2-Methylbenzenesulfinamide

  • Rationale: The reduction of a sulfonyl chloride to a sulfinamide is a known transformation and provides the key precursor for the subsequent oxidative imination. This can be achieved using a one-pot reductive amination procedure.[2][3]

  • Procedure:

    • To a stirred solution of 2-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.1 eq).

    • After 30 minutes, add a solution of aqueous ammonia (excess, e.g., 5 eq) and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain 2-methylbenzenesulfinamide.

Step 2: Synthesis of 2-Methylbenzene-1-sulfonoimidamide

  • Rationale: The direct oxidative amination of a primary sulfinamide to an N-unsubstituted sulfonoimidamide is a challenging transformation. Drawing analogy from the synthesis of N-substituted sulfonimidamides from sulfinamides using an oxidant and an amine, a reagent that can deliver an "NH" group is required.[4][5] A hypervalent iodine reagent is proposed here as a suitable oxidant and activating agent.

  • Procedure:

    • To a solution of 2-methylbenzenesulfinamide (1.0 eq) in a suitable solvent such as methanol or acetonitrile (0.3 M) at room temperature, add a source of ammonia, such as a saturated solution of ammonia in the reaction solvent.

    • Add a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (PIDA) (1.2 eq), portion-wise.

    • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to yield 2-methylbenzene-1-sulfonoimidamide.

Comparative Analysis of Synthetic Routes

ParameterRoute A (via Sulfonimidoyl Chloride)Route B (via Oxidative Imination)Justification
Number of Steps 32Route B offers a more convergent approach.
Estimated Overall Yield LowerPotentially HigherFewer steps in Route B may lead to a higher overall yield, although the proposed oxidative imination is less precedented for N-unsubstituted products.
Potential for Side Reactions HigherModerateRoute A involves a highly reactive sulfonimidoyl chloride intermediate which can be prone to hydrolysis and other side reactions. The proposed final step in Route B is also subject to optimization to avoid over-oxidation or side reactions with the hypervalent iodine reagent.
Reagent Availability & Cost ModerateModerateMost reagents are commercially available. O-(mesitylenesulfonyl)hydroxylamine (MSH) and hypervalent iodine reagents are common but may be more expensive than basic reagents.
Safety Considerations Use of N-chlorosuccinimide (strong oxidant) and potentially unstable intermediates.Use of a hypervalent iodine reagent (oxidant).Both routes involve oxidants and require careful handling. The in situ generation and use of the sulfonimidoyl chloride in Route A may pose a slightly higher risk if not handled properly.
Scalability Potentially challengingMore amenableThe fewer steps and potentially milder conditions of Route B could make it more suitable for scale-up, pending optimization of the oxidative imination step.
Purification Multiple chromatographic purifications required.Fewer chromatographic steps.The three-step nature of Route A necessitates more purification efforts.

Visualizing the Synthetic Workflows

Route_A start 2-Methylbenzenesulfonyl Chloride step1 1. Protection (TBDPSCl, Et3N) start->step1 intermediate1 N-(TBDPS)-2-methyl- benzenesulfonamide step1->intermediate1 step2 2. Activation (PPh3, NCS) intermediate1->step2 intermediate2 N-(TBDPS)-2-methyl- benzenesulfonimidoyl Chloride (in situ) step2->intermediate2 step3 3. Imination & Deprotection (MSH, Lutidine; then TBAF) intermediate2->step3 product 2-Methylbenzene-1- sulfonoimidamide step3->product Route_B start 2-Methylbenzenesulfonyl Chloride step1 1. Reductive Amination (PPh3, aq. NH3) start->step1 intermediate1 2-Methylbenzene- sulfinamide step1->intermediate1 step2 2. Oxidative Imination (PIDA, NH3) intermediate1->step2 product 2-Methylbenzene-1- sulfonoimidamide step2->product

Caption: Workflow for Route B: Synthesis via Oxidative Imination of a Sulfinamide.

Conclusion and Future Outlook

This guide has outlined two plausible and scientifically-grounded synthetic routes for the preparation of 2-methylbenzene-1-sulfonoimidamide. Route A, proceeding through a protected sulfonimidoyl chloride, offers a more traditional, albeit longer, pathway. In contrast, Route B, which relies on the oxidative imination of a sulfinamide, presents a more convergent and potentially higher-yielding approach, though the key transformation requires further empirical validation for N-unsubstituted products.

The choice between these routes will depend on the specific resources, expertise, and scalability requirements of the research team. Both protocols provide a solid starting point for the synthesis of this intriguing molecule and are designed to be self-validating through standard analytical techniques at each step. It is our hope that this comparative guide will stimulate further research and optimization in the synthesis of sulfonoimidamides, ultimately unlocking their potential in various scientific disciplines.

References

  • Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 2022.

  • Synthesis of sulfonimidoyl chloride (SIC) from sulfonamides with silyl protecting groups (PGs). ResearchGate, 2021.

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC, 2013.

  • Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. ResearchGate, 2016.

  • Synthesis of Chiral Sulfonimidoyl Chloride via Desymmetrizing Enantioselective Hydrolysis. PubMed, 2023.

  • Synthesis of SIAs from sulfonimidoyl chlorides. ResearchGate, 2022.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC, 2008.

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. ResearchGate, 2008.

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University, 2023.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library, 2021.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate, 2010.

  • Show how you would use the same sulfonyl chloride as used in the sulfanilamide synthesis to make sulfathiazole and sulfapyridine. Pearson, 2024.

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.

  • Sulfonimidamide synthesis by amination. Organic Chemistry Portal.

  • A convenient synthetic route to sulfonimidamides from sulfonamides. ResearchGate, 2017.

Sources

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